Methyl 1H-imidazol-1-ylacetate
Description
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Properties
IUPAC Name |
methyl 2-imidazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)4-8-3-2-7-5-8/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENQOXBTQWXPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339622 | |
| Record name | Methyl 1H-imidazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-22-7 | |
| Record name | Methyl 1H-imidazol-1-ylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 1H-imidazol-1-ylacetate from imidazole and methyl chloroacetate.
An In-depth Technical Guide to the Synthesis of Methyl 1H-imidazol-1-ylacetate
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in pharmaceutical development, from imidazole and methyl chloroacetate. The document delves into the underlying reaction mechanism, explores the optimization of key reaction parameters, and presents a detailed, field-proven experimental protocol. By integrating theoretical principles with practical insights, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to implement this synthesis efficiently and safely. The protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Introduction: Strategic Importance of this compound
The imidazole nucleus is a cornerstone of medicinal chemistry, appearing in numerous biologically active compounds.[1][2] this compound is a valuable functionalized imidazole derivative that serves as a key building block for more complex molecules. Its most notable application is as a precursor in the synthesis of Zoledronic acid, a potent third-generation bisphosphonate used to treat hypercalcemia and bone metastases.[3]
The synthesis of this compound via the N-alkylation of imidazole with methyl chloroacetate is a fundamental and widely employed transformation.[4] This guide elucidates the critical aspects of this reaction, moving beyond a simple recitation of steps to explain the causality behind experimental choices, thereby empowering the scientist to troubleshoot and adapt the procedure as needed.
Reaction Mechanism and Theoretical Framework
The synthesis of this compound is a classic example of N-alkylation, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism. Understanding the interplay of the reactants and the role of the reaction environment is paramount to achieving high yield and purity.
The Ambident Nucleophilicity of Imidazole
Imidazole is an aromatic heterocycle that can act as both an acid and a base.[5] The proton on the N1 nitrogen can be removed by a base, rendering the imidazole ring anionic. This anion is a potent nucleophile. However, the deprotonated imidazole is an ambident nucleophile, with nucleophilic character at both nitrogen atoms. In a symmetrical molecule like imidazole, these nitrogens are equivalent.
The Role of the Base: Generating the Imidazolide Anion
While imidazole itself can act as a nucleophile, its reactivity is significantly enhanced upon deprotonation. The reaction requires a base to abstract the acidic proton from the N-H bond of the imidazole ring, forming the highly nucleophilic imidazolide anion.[6][7]
The general process can be summarized in two key steps:
-
Deprotonation: Imidazole reacts with a base to form the imidazolide anion and the conjugate acid of the base.
-
Nucleophilic Attack: The imidazolide anion, a much stronger nucleophile than neutral imidazole, attacks the electrophilic carbon of methyl chloroacetate in an SN2 fashion, displacing the chloride leaving group.
The choice of base is critical and influences reaction rate and work-up complexity. Common bases include potassium carbonate (K2CO3), sodium hydroxide (NaOH), and sodium hydride (NaH).[4][6][8]
Caption: The two-step mechanism for the synthesis.
Optimizing Reaction Parameters: A Scientist's Perspective
Achieving an optimal outcome for this synthesis requires careful consideration of several interconnected parameters. The choices made directly impact yield, purity, reaction time, and scalability.
Causality Behind Reagent Selection
| Parameter | Options | Rationale and Field Insights |
| Base | K₂CO₃, NaH, NaOH, Organic Bases (DBU) | Potassium Carbonate (K₂CO₃) is often the preferred choice for lab and scale-up operations. It is an inexpensive, non-hygroscopic solid that is easy to handle. While weaker than NaH or NaOH, it is sufficiently basic to deprotonate imidazole, minimizing the risk of base-catalyzed hydrolysis of the methyl chloroacetate or the product ester.[4] Sodium Hydride (NaH) is a very strong, non-nucleophilic base that ensures complete and rapid deprotonation. However, it is pyrophoric and requires handling under an inert atmosphere, making it less suitable for large-scale synthesis.[8] Sodium Hydroxide (NaOH) is a strong, inexpensive base but introduces water, which can lead to competing hydrolysis reactions. |
| Solvent | DMF, Acetonitrile, Acetone, DCM, Toluene | Dimethylformamide (DMF) is an excellent choice as it is a polar aprotic solvent that readily dissolves imidazole and the imidazolide salt, accelerating the SN2 reaction. Its high boiling point allows for a wide range of reaction temperatures.[8] Acetonitrile is another effective polar aprotic solvent with a lower boiling point, which can be advantageous for easier removal post-reaction. Dichloromethane (DCM) can also be used, though its lower polarity may result in slower reaction rates.[4] |
| Alkylating Agent | Methyl Chloroacetate, Methyl Bromoacetate | Methyl Chloroacetate is a cost-effective and highly reactive electrophile. While Methyl Bromoacetate is more reactive (bromide is a better leaving group than chloride), it is also more expensive and often not necessary as the chloro-analogue provides good results under appropriate conditions. |
| Additive | KI, TBAB | Potassium Iodide (KI) can be used in catalytic amounts. Through the Finkelstein reaction, it converts the alkyl chloride in situ to the more reactive alkyl iodide, accelerating the rate of alkylation. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, which is particularly useful in biphasic systems or when reagent solubility is limited.[4] |
Temperature and Stoichiometry
-
Temperature: The reaction is typically performed at temperatures ranging from room temperature to around 80 °C.[9][10] Elevated temperatures increase the reaction rate but can also promote side reactions. A moderate temperature of 50-65 °C often provides a good balance between reaction time and product purity.
-
Stoichiometry: A slight excess of the alkylating agent (methyl chloroacetate, ~1.1 to 1.2 equivalents) is often used to ensure complete consumption of the imidazole. The base is typically used in excess (1.5 to 2.0 equivalents) to drive the deprotonation equilibrium forward and neutralize the HCl by-product from any potential side reactions.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility. It includes in-process checks and clear endpoints.
Caption: A high-level experimental workflow diagram.
Materials and Equipment
-
Reactants: Imidazole, Methyl Chloroacetate, Potassium Carbonate (anhydrous), Dimethylformamide (DMF), Ethyl Acetate, Hexanes, Deionized Water, Anhydrous Sodium Sulfate.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen inlet, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (5.0 g, 73.4 mmol) and anhydrous potassium carbonate (20.3 g, 146.8 mmol, 2.0 equiv).
-
Solvent Addition: Add 100 mL of DMF to the flask. Stir the suspension under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Slowly add methyl chloroacetate (7.5 mL, 88.1 mmol, 1.2 equiv) dropwise to the stirring suspension at room temperature over 15 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to 60-65 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% Methanol/DCM eluent system. The disappearance of the imidazole spot indicates reaction completion.
-
Work-up - Quenching: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water and stir for 10 minutes.
-
Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Work-up - Washing: Combine the organic layers and wash with brine (2 x 100 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 50% up to 100% ethyl acetate) to afford this compound as a pure compound.
Product Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.[11]
| Analysis Method | Expected Results |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol [11] |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.50 (s, 1H, NCHN), 7.10 (s, 1H, Im-H), 6.95 (s, 1H, Im-H), 4.60 (s, 2H, -CH₂-), 3.75 (s, 3H, -OCH₃). Note: The chemical shifts for the methyl ester protons are typically downfield due to the deshielding effect of the adjacent oxygen atom.[12][13] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): 167.0 (C=O), 137.5 (NCHN), 129.0 (Im-C), 120.0 (Im-C), 52.5 (-OCH₃), 49.0 (-CH₂-).[14] |
| Mass Spec (ESI+) | m/z: 141.0 [M+H]⁺ |
| IR (thin film, cm⁻¹) | ~1750 (C=O, ester stretch), ~3100 (C-H, aromatic), ~2950 (C-H, aliphatic). |
Safety and Handling
Adherence to safety protocols is non-negotiable. All operations should be conducted in a well-ventilated fume hood.
-
Imidazole: Corrosive and can cause skin burns and eye damage. It is also suspected of damaging fertility or the unborn child.[15][16] Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methyl Chloroacetate: Toxic if swallowed, in contact with skin, or if inhaled. It is a lachrymator and causes severe skin burns and eye damage.[17] Extreme caution must be exercised. Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
Conclusion
The N-alkylation of imidazole with methyl chloroacetate is a robust and reliable method for synthesizing this compound. By understanding the SN2 mechanism and carefully selecting the base and solvent, researchers can achieve high yields of the desired product. The protocol detailed herein, which favors the use of potassium carbonate in DMF, represents a practical, scalable, and efficient approach. Proper analytical characterization is crucial for verifying the structure and purity, while strict adherence to safety guidelines is essential due to the hazardous nature of the reagents involved.
References
- Reddy, M. et al. (2008).
-
Reddy, M. et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Molecules Online. Available from: [Link]
-
ResearchGate. 1H NMR spectrum of methyl acetate. Available from: [Link]
-
Zenodo. Synthesis and Reactions of Imidazole. (2024). Available from: [Link]
- Google Patents. Process for preparing 1-alkylimidazoles. US5011934A.
- World Journal of Pharmaceutical Sciences.
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link]
-
PubChem. This compound. CID 557332. Available from: [Link]
-
University of Otago. N-Alkylation of imidazoles. Available from: [Link]
-
PubMed. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2002). Available from: [Link]
-
NJ.gov. Hazard Summary: Methyl Chloroacetate. Available from: [Link]
-
Sciforum. A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Available from: [Link]
-
Carl ROTH. Safety Data Sheet: Imidazole. Available from: [Link]
- Google Patents. N1 site alkylation method for imidazole compounds. CN110776464A.
- Acros Organics.
- American Chemical Society. NMR Chemical Shifts of Trace Impurities. (2010).
-
Chemistry LibreTexts. 12.2: NMR Spectra - an introduction and overview. (2020). Available from: [Link]
-
Chemos GmbH&Co.KG. Safety Data Sheet: Imidazole. Available from: [Link]
- Journal of the Chemical Society, Perkin Transactions 1. Regioselective alkylation of 4(5)
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
ResearchGate. Imidazole alkylation by chlorobutane?. (2016). Available from: [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. BJOC - Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates [beilstein-journals.org]
- 3. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. zenodo.org [zenodo.org]
- 6. benchchem.com [benchchem.com]
- 7. Research Portal [ourarchive.otago.ac.nz]
- 8. researchgate.net [researchgate.net]
- 9. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. This compound | C6H8N2O2 | CID 557332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 15. carlroth.com [carlroth.com]
- 16. chemos.de [chemos.de]
- 17. nj.gov [nj.gov]
A Comprehensive Spectroscopic Guide to Methyl 1H-imidazol-1-ylacetate for Advanced Research
This technical guide offers an in-depth exploration of the spectroscopic characteristics of Methyl 1H-imidazol-1-ylacetate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are synthesized from established spectroscopic principles and comparative data from closely related analogues to provide a robust analytical framework.
Introduction
This compound (C₆H₈N₂O₂) is a key building block in the synthesis of various pharmacologically active molecules and functional materials. Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the practical aspects of acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
A. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Data:
The expected chemical shifts for this compound are based on the analysis of analogous compounds, such as tert-butyl 2-(1H-imidazol-1-yl)acetate[1].
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 (imidazole) | ~7.5 - 7.6 | s |
| H-5 (imidazole) | ~7.1 - 7.2 | s |
| H-4 (imidazole) | ~6.9 - 7.0 | s |
| -CH₂- (acetate) | ~4.7 - 4.8 | s |
| -CH₃ (methyl ester) | ~3.7 - 3.8 | s |
Interpretation and Causality:
-
Imidazole Protons (H-2, H-4, H-5): The protons on the imidazole ring are in the aromatic region of the spectrum, typically downfield due to the deshielding effect of the ring current. The H-2 proton, situated between two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield[2]. The H-4 and H-5 protons are in slightly different chemical environments, leading to distinct signals.
-
Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing imidazole ring and the ester carbonyl group, resulting in a significant downfield shift.
-
Methyl Protons (-CH₃): The methyl protons of the ester group are in a relatively shielded environment and therefore appear more upfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The spectrum is typically acquired on a 300 or 500 MHz NMR spectrometer[3].
-
Data Acquisition: A standard one-pulse sequence is used. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
-
Data Processing: The raw data (Free Induction Decay) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Workflow for ¹H NMR Analysis
A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.
B. ¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different carbon environments in a molecule.
Predicted ¹³C NMR Data:
The predicted chemical shifts are derived from data for tert-butyl 2-(1H-imidazol-1-yl)acetate[1].
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~167 - 168 |
| C-2 (imidazole) | ~137 - 138 |
| C-5 (imidazole) | ~129 - 130 |
| C-4 (imidazole) | ~119 - 120 |
| -CH₂- (acetate) | ~49 - 50 |
| -OCH₃ (methyl ester) | ~52 - 53 |
Interpretation and Causality:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and appears significantly downfield.
-
Imidazole Carbons (C-2, C-4, C-5): These aromatic carbons resonate in the typical downfield region for heterocyclic aromatic compounds. C-2 is the most downfield due to its position between two nitrogen atoms.
-
Methylene Carbon (-CH₂-): This carbon is attached to the nitrogen of the imidazole ring and is deshielded.
-
Methyl Carbon (-OCH₃): The methyl carbon of the ester is the most upfield signal in the spectrum.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required compared to ¹H NMR.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans is usually necessary due to the low natural abundance of ¹³C.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.
Workflow for ¹³C NMR Analysis
A standard workflow for obtaining and interpreting a ¹³C NMR spectrum.
II. Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data:
The predicted IR absorption frequencies are based on the known vibrational modes of similar functional groups[1][4].
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | ~3100 - 3150 | Medium |
| C-H stretch (aliphatic) | ~2950 - 3000 | Medium |
| C=O stretch (ester) | ~1740 - 1750 | Strong |
| C=N stretch (imidazole ring) | ~1500 - 1600 | Medium |
| C-O stretch (ester) | ~1200 - 1250 | Strong |
Interpretation and Causality:
-
C=O Stretch: The most characteristic peak in the IR spectrum of this compound is the strong absorption from the ester carbonyl group, expected around 1740-1750 cm⁻¹.
-
C-H Stretches: Aromatic C-H stretches appear at higher wavenumbers (>3000 cm⁻¹) compared to aliphatic C-H stretches.
-
Imidazole Ring Vibrations: The C=N and C=C stretching vibrations within the imidazole ring give rise to absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: The C-O single bond stretch of the ester is also a prominent feature, typically appearing as a strong band.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet can be made, or the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: An FTIR (Fourier Transform Infrared) spectrometer is commonly used. A background spectrum is first collected.
-
Data Acquisition: The sample is placed in the beam path, and the spectrum is recorded.
-
Data Processing: The spectrum is typically displayed as percent transmittance versus wavenumber.
Workflow for IR Spectroscopy
The general procedure for performing IR spectroscopic analysis.
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data:
The predicted mass spectrum is based on the PubChem entry for this compound[5].
| m/z | Predicted Relative Intensity | Assignment |
| 140 | High | [M]⁺ (Molecular Ion) |
| 81 | High | [M - COOCH₃]⁺ |
| 68 | Medium | [Imidazole]⁺ |
| 54 | Medium | [C₃H₄N]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak ([M]⁺): The peak at m/z 140 corresponds to the molecular weight of the compound (140.14 g/mol )[5].
-
Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. A common fragmentation pathway for esters is the loss of the alkoxycarbonyl group. In this case, the loss of the methoxycarbonyl radical (-•COOCH₃) would result in a fragment at m/z 81, corresponding to the imidazolylmethyl cation. Further fragmentation of the imidazole ring can lead to the other observed ions.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or more commonly, as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is often used for LC-MS.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Workflow for Mass Spectrometry
A schematic of the mass spectrometry process from sample to data interpretation.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive analytical fingerprint for this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. The provided protocols and interpretations serve as a valuable resource for researchers working with this important heterocyclic compound, enabling them to confidently characterize their materials and advance their scientific endeavors.
References
-
Yadav, V. K., & Sriram, D. (2005). A simple and efficient synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 1, 13. [Link]
-
G., S. G., & A., A. (2014). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecular Diversity Preservation International. [Link]
-
Wiley-VCH. (2007). Supporting Information. Angewandte Chemie International Edition. [Link]
-
G., P. J., et al. (2010). H-/13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Smith, B. C. (2011). Interpretation of Infrared Spectra, A Practical Approach. CRC Press. [Link]
Sources
Physical properties of Methyl 1H-imidazol-1-ylacetate (melting point, boiling point).
Topic: Physical Properties and Synthetic Utility of Methyl 1H-imidazol-1-ylacetate Content Type: Technical Whitepaper / Laboratory Guide Audience: Pharmaceutical Researchers, Process Chemists, and Drug Development Scientists
Physicochemical Profiling, Synthetic Protocols, and Pharmaceutical Applications
Executive Summary
This compound (CAS: 25023-22-7) is a critical heterocyclic ester used primarily as a pharmacophore building block in the synthesis of nitrogen-containing bisphosphonates, most notably Zoledronic Acid (a third-generation bisphosphonate for osteoporosis and bone metastases).
Despite its structural simplicity, the compound presents unique handling challenges due to its physical phase transition near ambient temperature (MP ~55 °C) and its hygroscopic nature. This guide provides a definitive analysis of its physical properties, validated synthesis routes, and purification strategies to ensure high-purity isolation for GMP-compliant downstream applications.
Chemical Identity & Structural Analysis
| Parameter | Data |
| IUPAC Name | Methyl 2-(1H-imidazol-1-yl)acetate |
| CAS Number | 25023-22-7 |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| SMILES | COC(=O)CN1C=CN=C1 |
| Structure Description | An imidazole ring N-alkylated with a methyl acetate moiety.[1][2][3][4][5][6][7][8][9][10][11] The N1-substitution renders the imidazole ring less basic than unsubstituted imidazole but retains nucleophilic character at N3. |
Thermodynamic & Physical Properties
Accurate knowledge of phase transitions is vital for process design. The melting point of this compound places it on the borderline between a low-melting solid and a viscous oil under standard laboratory conditions.
Melting and Boiling Points
| Property | Value / Range | Technical Context & Causality |
| Melting Point (MP) | 55 °C (Lit.)[4] | The compound crystallizes as a solid but easily supercools to an oil if impurities (water, unreacted methyl chloroacetate) are present. Process Note: Handling requires temperature control; storage below 25°C is recommended to maintain solid form. |
| Boiling Point (BP) | 282.5 ± 23.0 °C (Predicted @ 760 mmHg) | Decomposition is likely before atmospheric boiling. High vacuum distillation is required for liquid-phase purification. |
| Flash Point | >110 °C (Est.) | Low volatility at room temperature reduces flammability risk, though standard organic solvent precautions apply. |
| Density | 1.17 ± 0.1 g/cm³ | Higher density than water facilitates phase separation during aqueous workups involving chlorinated solvents (e.g., DCM). |
Solubility Profile
-
High Solubility: Dichloromethane (DCM), Methanol, Ethanol, Ethyl Acetate.
-
Moderate/Low Solubility: Diethyl ether, Hexanes (useful for precipitation/trituration).
-
Water Solubility: Soluble/Miscible. The imidazole nitrogen (N3) can accept protons, increasing solubility in acidic aqueous media.
Validated Synthetic Protocol
The synthesis of this compound is a classic N-alkylation. However, achieving high yield without N,N'-dialkylation (quaternization) requires strict stoichiometry and base selection.
Reaction Mechanism & Stoichiometry
Reaction: Nucleophilic substitution (
-
Imidazole (1.0 eq)
-
Methyl Chloroacetate (1.0 - 1.1 eq)
-
Base: Potassium Carbonate (
, 2.0 eq) or Triethylamine ( ) -
Solvent: Acetone or Acetonitrile (Polar aprotic favors
)
Step-by-Step Laboratory Procedure
-
Preparation: In a dry 3-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend Imidazole (6.8 g, 100 mmol) and anhydrous
(27.6 g, 200 mmol) in Acetone (150 mL) . -
Addition: Cool the mixture to 0–5 °C. Add Methyl Chloroacetate (10.8 g, 100 mmol) dropwise over 30 minutes. Causality: Low temperature prevents exothermic runaway and minimizes side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (approx. 56 °C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup:
-
Cool to RT and filter off the inorganic salts (
, excess ). -
Wash the filter cake with fresh acetone.
-
Concentrate the combined filtrate under reduced pressure (Rotary Evaporator) to obtain a pale yellow oil.
-
-
Purification (Critical Step):
-
Option A (Distillation): If the oil is impure, perform vacuum distillation (approx. 120–130 °C @ 0.5 mmHg).
-
Option B (Crystallization): Dissolve the oil in a minimum amount of hot Ethyl Acetate. Add Hexanes dropwise until turbid. Cool to 4 °C overnight. The product will crystallize (MP 55 °C).
-
Synthesis Workflow Diagram
Figure 1: Optimized synthetic workflow for the isolation of high-purity this compound.
Analytical Validation (Self-Validating System)
To ensure the integrity of the synthesized compound, compare analytical data against these standard values.
-
¹H NMR (CDCl₃, 400 MHz):
- 7.50 (s, 1H, N-CH-N)
- 7.08 (s, 1H, Imidazole-H)
- 6.92 (s, 1H, Imidazole-H)
-
4.70 (s, 2H,
) — Diagnostic Peak -
3.78 (s, 3H,
)
-
IR Spectroscopy:
-
Strong carbonyl stretch (
) at ~1740–1750 cm⁻¹. -
Absence of broad N-H stretch (confirming N-alkylation).
-
Pharmaceutical Applications & Signaling
The primary utility of this compound lies in its hydrolysis to 1H-Imidazol-1-ylacetic acid , a direct precursor to bisphosphonates.
Pathway to Zoledronic Acid
-
Hydrolysis: Methyl ester
Acid (using dilute HCl). -
Phosphorylation: Reaction with
/ . -
Result: Formation of the P-C-P backbone characteristic of Zoledronic acid (bone resorption inhibitor).
Figure 2: The critical role of the methyl ester in the synthesis of Zoledronic Acid.
Safety & Handling (SDS Summary)
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit.[12] 2A (H319), STOT SE 3 (H335).
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
ChemicalBook. (2024). Imidazol-1-yl-acetic acid methyl ester Properties and Supplier Data. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 557332, this compound. Retrieved from
-
Angene Chemical. (2024). Methyl 2-(1H-imidazol-1-yl)acetate Product Analysis. Retrieved from
-
Asian Journal of Green Chemistry. (2018). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride. (Contextual synthesis data). Retrieved from
Sources
- 1. angenesci.com [angenesci.com]
- 2. Showing Compound Methylimidazoleacetic acid (FDB023069) - FooDB [foodb.ca]
- 3. Methyl acetate - Wikipedia [en.wikipedia.org]
- 4. IMIDAZOL-1-YL-ACETIC ACID METHYL ESTER | 25023-22-7 [chemicalbook.com]
- 5. 1-Methylimidazole | 616-47-7 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. 1H-Imidazol-1-ylacetic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-(1H-Imidazol-1-yl)acetic Acid | LGC Standards [lgcstandards.com]
- 9. (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 10. univarsolutions.com [univarsolutions.com]
- 11. This compound | C6H8N2O2 | CID 557332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Structural Dynamics and Crystallographic Characterization of Methyl 1H-imidazol-1-ylacetate Derivatives
Executive Summary
The structural elucidation of imidazole-derived esters, specifically Methyl 1H-imidazol-1-ylacetate , represents a critical junction between fundamental crystallography and applied medicinal chemistry. As a key intermediate in the synthesis of bisphosphonates (e.g., Zoledronic acid) and a scaffold for antifungal azoles, understanding its solid-state behavior is paramount for optimizing drug stability and bioavailability.
This guide provides a comprehensive analysis of the synthesis, crystallization, and X-ray diffraction characteristics of this compound derivatives. We focus on the interplay of weak intermolecular forces—specifically C–H···O and C–H···N hydrogen bonds—that govern the supramolecular architecture of these compounds.
Introduction: The Imidazole Scaffold
The imidazole ring is a ubiquitous moiety in biological systems (e.g., Histidine) and synthetic pharmacophores. Its ability to act as both a hydrogen bond donor and acceptor makes it a versatile building block.
In the context of This compound , the attachment of an acetate ester group at the N1 position introduces a flexible "tail" that significantly alters the crystal packing compared to the rigid parent imidazole. This flexibility is not merely a structural curiosity; it dictates the molecule's ability to adopt specific conformations required for binding in metallo-enzyme active sites.
Medicinal Relevance[1][2][3][4][5][6][7]
-
Bisphosphonate Precursors: The N-alkylated acetate is the direct precursor to imidazol-1-yl-acetic acid, which is subsequently phosphonylated to produce Zoledronic acid (a treatment for hypercalcemia and bone metastases) [1].
-
Antifungal Agents: The imidazole-acetate motif serves as a core for developing novel azole antifungals targeting lanosterol 14
-demethylase.
Chemical Synthesis Protocol
To study the crystal structure, one must first isolate high-purity material. The synthesis relies on the regioselective N-alkylation of imidazole.
Reaction Mechanism & Workflow
The reaction involves the nucleophilic attack of the imidazole N1 nitrogen on the
Step-by-Step Methodology
-
Activation: Dissolve Imidazole (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Deprotonation: Add anhydrous Potassium Carbonate (
, 2.0 eq) to the solution. Stir at room temperature for 30 minutes to facilitate the formation of the imidazolide anion. -
Alkylation: Dropwise addition of Methyl Chloroacetate (1.1 eq) to the mixture.
-
Critical Control Point: Maintain temperature below 60°C to avoid quaternary salt formation (di-alkylation).
-
-
Reaction: Stir at 60–80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: MeOH/DCM 1:9).
-
Isolation: Filter off inorganic salts (
, excess ). Evaporate the solvent under reduced pressure. -
Purification: The resulting oil is often pure enough for crystallization. If necessary, purify via column chromatography (Silica gel).
Crystallization Methodology
Obtaining single crystals suitable for X-ray diffraction (XRD) requires slowing the nucleation rate to allow orderly lattice formation.
The "Slow Evaporation" Technique
For imidazole esters, the slow evaporation method yields the highest quality crystals.
-
Solvent System: Chloroform/Carbon Tetrachloride (
) or Ethanol/Hexane. -
Protocol:
-
Dissolve 50 mg of the purified ester in a minimum amount of
. -
Filter the solution through a 0.45
m PTFE syringe filter into a clean vial (removes dust nuclei). -
Cover the vial with parafilm and poke 2–3 small holes to allow controlled solvent escape.
-
Store in a vibration-free, temperature-controlled environment (18–20°C).
-
Timeline: Crystals typically appear within 3–7 days as colorless blocks or prisms.
-
Crystallographic Characterization
This section analyzes the structural data derived from X-ray diffraction studies of this compound derivatives, specifically referencing the detailed structural work on the nitro-substituted analog (Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate) as a representative model for the class [2].
Crystal Data & Unit Cell Parameters
The derivative crystallizes in the Monoclinic system.[1] The lattice parameters indicate a dense packing arrangement facilitated by the planar imidazole ring.
| Parameter | Value (Representative) | Significance |
| Crystal System | Monoclinic | Common for planar organic molecules. |
| Space Group | Centrosymmetric; favors dipole cancellation. | |
| a ( | ~4.66 | Short axis often corresponds to stacking direction. |
| b ( | ~17.32 | Long axis accommodates the acetate tail. |
| c ( | ~11.15 | |
| ~103.2° | Indicates the skew of the monoclinic cell. | |
| Z | 4 | Four molecules per unit cell.[1][2] |
Supramolecular Architecture
The stability of the crystal lattice is not driven by strong classical hydrogen bonds (as there are no -OH or -NH donors in the ester). Instead, it relies on a network of weak non-conventional interactions .
1. C–H···O Hydrogen Bonds
The carbonyl oxygen of the acetate group acts as a potent acceptor. The acidic protons on the imidazole ring (specifically at the C2 and C5 positions) act as donors.
-
Geometry:
distances are typically 3.2–3.4 . -
Effect: These interactions link molecules into infinite chains or sheets, often running parallel to the crystallographic a-axis.
2.
-
Stacking
The planar imidazole rings stack in a parallel offset arrangement.
-
Centroid-Centroid Distance: ~3.6–3.8
. -
Significance: This stacking provides the "vertical" stability to the crystal layers, crucial for the high melting points observed in solid derivatives.
Spectroscopic Corroboration
To validate the crystallographic model, solution-phase spectroscopy must align with solid-state features.
-
FTIR Spectroscopy:
-
C=O Stretch: A sharp band at 1735–1750 cm⁻¹ confirms the ester functionality. In the solid state, shifts to lower wavenumbers (e.g., 1730 cm⁻¹) indicate participation of the carbonyl oxygen in
bonding. -
C=N Stretch: Characteristic imidazole ring breathing modes appear around 1500–1550 cm⁻¹ .
-
-
¹H NMR (DMSO-d₆):
-
N-CH₂-CO: A singlet at
4.8–5.1 ppm represents the methylene protons linking the ring and ester. -
Ring Protons: The C2-H proton is most deshielded (
~7.5–8.0 ppm) due to the adjacent nitrogen atoms, confirming the N1-substitution pattern.
-
References
-
Yadav, J. S., et al. (2008). "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid."[3] Arkivoc, 2008(13), 169-174.
-
Benali-Cherif, N., et al. (2013). "Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate."[1] Acta Crystallographica Section E, 69(8), o1233.
-
PubChem Database. "this compound - Compound Summary." National Center for Biotechnology Information.
-
Cambridge Structural Database (CSD). "Interaction motifs in imidazole esters." (General Reference for Motif Analysis).
Sources
The Alchemist's Guide to Imidazole Synthesis: A Technical Review of Core Methodologies
Foreword: The Enduring Legacy of the Imidazole Scaffold
The imidazole ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, stands as a cornerstone in the architecture of biologically active molecules.[1][2][3] Its prevalence in natural products, such as the amino acid histidine and the hormone histamine, underscores its fundamental role in biochemical processes.[2][4] This inherent biological significance has rendered the imidazole nucleus a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of activities, including antimicrobial, anticancer, analgesic, and anti-inflammatory properties.[2][5] The continuous pursuit of novel pharmaceuticals and functional materials necessitates a deep and practical understanding of the synthetic routes to access diversely substituted imidazoles. This guide provides an in-depth exploration of key synthetic methodologies, moving beyond mere procedural descriptions to elucidate the underlying chemical principles and offer actionable insights for researchers, scientists, and drug development professionals.
I. Classical Approaches: The Foundations of Imidazole Synthesis
The early methods for constructing the imidazole core, while over a century old, remain relevant and instructive. These foundational syntheses often rely on the condensation of readily available starting materials and provide a valuable framework for understanding the fundamental bond formations required for ring closure.
A. The Debus-Radziszewski Synthesis: A Multi-Component Cornerstone
First reported by Heinrich Debus in 1858, this multi-component reaction offers a straightforward entry into the world of imidazole synthesis.[3][4][6] The Debus-Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (or a primary amine for N-substituted imidazoles).[6][7] This one-pot reaction is commercially significant for the production of various imidazoles.[6][8]
Reaction Mechanism and Causality:
The reaction is generally understood to proceed in two main stages.[6][8] In the first step, the 1,2-dicarbonyl compound reacts with two molecules of ammonia to form a diimine intermediate.[6][8] This step is driven by the nucleophilic attack of ammonia on the carbonyl carbons, followed by dehydration. In the second stage, this diimine condenses with the aldehyde. The nitrogen of the diimine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, followed by cyclization and aromatization to yield the imidazole ring.[7] The choice of a primary amine in place of ammonia directly leads to the formation of N-substituted imidazoles, offering a convenient point of diversification.[6][9]
Experimental Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol is adapted from a typical Radziszewski synthesis, a variation of the Debus synthesis.[10]
Materials:
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (a source of ammonia, typically in excess).
-
Add glacial acetic acid to serve as both the solvent and an acidic catalyst.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water with stirring.
-
The solid product will precipitate. Collect the crude 2,4,5-triphenylimidazole by vacuum filtration.
-
Wash the solid with water to remove any remaining acetic acid and ammonium salts.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified lophine.
Caption: Workflow for the Debus-Radziszewski Imidazole Synthesis.
B. Synthesis from α-Haloketones and Amidines
A widely employed and versatile method for the synthesis of 2,4- or 2,5-disubstituted imidazoles involves the condensation of an α-haloketone with an amidine.[11][12] This approach offers good control over the substitution pattern at the C2 and C4/C5 positions of the imidazole ring.
Mechanistic Insights:
The reaction proceeds via a nucleophilic substitution, where the amidine attacks the electrophilic carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazole ring. The choice of base and solvent is crucial for the success of this reaction, with potassium bicarbonate in aqueous tetrahydrofuran (THF) being an effective and scalable system that avoids the use of more toxic solvents like chloroform.[11][12]
Optimized Experimental Protocol for 2,4-Disubstituted Imidazoles [12]
Materials:
-
Amidine hydrochloride
-
α-Bromoketone
-
Potassium bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
A mixture of the amidine hydrochloride (1 equivalent) and potassium bicarbonate (4 equivalents) in a mixture of THF and water is heated to a vigorous reflux.
-
A solution of the α-bromoketone (1 equivalent) in THF is added dropwise to the refluxing mixture over a period of 30 minutes.
-
The reaction is maintained at reflux for an additional 2 hours, or until completion as indicated by HPLC or TLC analysis.
-
After cooling to room temperature, the organic layer is separated.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The product can often be isolated in high purity without the need for column chromatography.[11][12]
II. Modern Synthetic Strategies: Expanding the Chemical Space
While classical methods provide a solid foundation, the demand for more complex and functionally diverse imidazoles has driven the development of more sophisticated synthetic strategies. These modern techniques often offer improved efficiency, milder reaction conditions, and access to a broader range of substitution patterns.
A. The Van Leusen Imidazole Synthesis: An Isocyanide-Based Approach
The Van Leusen reaction is a powerful tool for the synthesis of 1,4,5-trisubstituted imidazoles from aldimines and tosylmethyl isocyanide (TosMIC).[13][14][15] This reaction can also be performed as a three-component reaction (vL-3CR) where the aldimine is generated in situ from an aldehyde and a primary amine.[14]
Mechanism and Rationale:
The reaction is initiated by the deprotonation of the active methylene group of TosMIC under basic conditions. The resulting anion then undergoes a stepwise cycloaddition to the C=N double bond of the imine.[14][15] This is followed by the elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline to yield the aromatic 1,5-disubstituted imidazole.[14] The versatility of this reaction lies in the ability to vary the aldehyde, amine, and even the TosMIC reagent, allowing for the creation of diverse imidazole libraries.[15]
Caption: Simplified mechanism of the Van Leusen Imidazole Synthesis.
General Experimental Protocol for the Van Leusen Three-Component Reaction [13]
Materials:
-
Aldehyde
-
Primary amine
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium tert-butoxide (t-BuOK) or another suitable base
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a suspension of the base (e.g., t-BuOK, ~2.7 equivalents) in an anhydrous solvent at a low temperature (e.g., -60 °C), add a solution of TosMIC (~1.7 equivalents) in the same solvent.
-
After stirring for a short period (e.g., 15 minutes), slowly add a solution of the aldehyde (1 equivalent) and the primary amine (1 equivalent) in the anhydrous solvent.
-
Allow the reaction to proceed at low temperature for a specified time (e.g., 1 hour).
-
Quench the reaction by adding a protic solvent like methanol.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for a couple of hours.
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by column chromatography on silica gel.
B. Metal-Catalyzed Synthesis: Modern C-H Functionalization
Recent advancements in organometallic chemistry have introduced powerful methods for imidazole synthesis, particularly through transition-metal-catalyzed C-H functionalization.[16][17] These methods offer novel bond disconnections and can provide access to highly substituted imidazoles under mild conditions.[17] Copper-catalyzed reactions have emerged as a particularly attractive option due to the low cost and environmental benignity of copper catalysts.[17]
Example: Copper-Mediated Oxidative C-H Functionalization
A concise route for the synthesis of highly substituted imidazoles involves the copper-mediated reaction of benzylamines and β-enamino esters.[17] This method takes advantage of copper's ability to facilitate oxidative C-H/N-H functionalization.
Key Features:
-
Catalyst: Copper(I) iodide (CuI) is an effective catalyst.
-
Oxidant: A terminal oxidant such as tert-butyl hydroperoxide (TBHP) is often required.
-
Solvent: Acetonitrile is a suitable solvent for this transformation.
-
Advantages: The reaction proceeds under mild conditions with readily available starting materials.[17]
III. Data Summary and Comparison
To aid in the selection of an appropriate synthetic method, the following table summarizes the key features of the discussed approaches.
| Synthetic Method | Key Reactants | Substitution Pattern | Advantages | Disadvantages |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | 2,4,5-Trisubstituted or 1,2,4,5-Tetrasubstituted | One-pot, uses simple starting materials, commercially viable.[6][8] | Can have moderate yields, sometimes requires harsh conditions. |
| α-Haloketone & Amidine | α-Haloketone, Amidine | 2,4- or 2,5-Disubstituted | Versatile, good yields, scalable, can avoid harsh reagents.[11][12] | Requires synthesis of amidines and α-haloketones. |
| Van Leusen Synthesis | Aldimine (or Aldehyde + Amine), TosMIC | 1,4,5-Trisubstituted or 1,5-Disubstituted | High versatility, good for library synthesis, in-situ imine formation.[14][15] | TosMIC can be malodorous, sometimes requires cryogenic conditions. |
| Cu-Catalyzed C-H Func. | Benzylamine, β-Enamino Ester | Highly Substituted | Mild conditions, atom-economical, novel disconnections.[17] | Substrate scope may be limited, requires catalyst and oxidant. |
IV. Conclusion and Future Outlook
The synthesis of substituted imidazoles is a rich and evolving field. From the foundational multi-component reactions of the 19th century to modern metal-catalyzed strategies, the synthetic chemist's toolbox has expanded considerably. The choice of a particular method depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Classical methods like the Debus-Radziszewski and α-haloketone syntheses remain workhorses in the field, while modern approaches such as the Van Leusen reaction and transition-metal catalysis offer unparalleled efficiency and access to novel chemical space.[18] The continued development of green, atom-economical, and highly selective synthetic routes will undoubtedly further empower researchers in their quest to develop the next generation of imidazole-based therapeutics and advanced materials.
References
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950-3964. [Link]
-
Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]
-
Significant Review of Synthesis of Substituted Imidazole Derivatives Using Diffrent Catalysis. (2026). IOSR Journal. [Link]
-
Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. (2019). ChemistrySelect. [Link]
-
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Researcher.Life. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Jetir.org. Retrieved February 12, 2026, from [Link]
-
Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
-
Gupta, P., & Gupta, J. K. (n.d.). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Retrieved February 12, 2026, from [Link]
-
Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.). ijarsct.co.in. Retrieved February 12, 2026, from [Link]
-
Van Leusen Reaction. (n.d.). NROChemistry. Retrieved February 12, 2026, from [Link]
-
1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl. (n.d.). Organic Syntheses. Retrieved February 12, 2026, from [Link]
-
A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]
-
Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
Synthesis of Bioactive Imidazoles: A Review. (2015). ResearchGate. [Link]
-
Narwal, S., Singh, G. J., & Saini, D. (2012). Synthesis of Novel Imidazole Compounds and Evaluation of Their Antimicrobial Activity. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). National Institutes of Health. [Link]
-
Debus Radzisewski Imidazole Synthesis. (2021, February 23). YouTube. [Link]
-
An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and r-Haloketones. (n.d.). American Chemical Society. Retrieved February 12, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved February 12, 2026, from [Link]
-
Imidazole: Chemistry, Synthesis, Properties, Industrial Applicati. (n.d.). TSI Journals. Retrieved February 12, 2026, from [Link]
-
Multicomponent reactions: An efficient and green approach to imidazole derivatives. (2016). Semantic Scholar. [Link]
-
Versatile Imidazole Synthesis Via Multicomponent Reaction Approach. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences. [Link]
-
Recent advances in the synthesis of imidazoles. (2020). ResearchGate. [Link]
-
The Van Leusen Imidazole Synthesis is used to Synthesise Imidazole-Based Medicinal Molecules. (n.d.). TSI Journals. Retrieved February 12, 2026, from [Link]
-
Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. Retrieved February 12, 2026, from [Link]
-
Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. (n.d.). Green Chemistry (RSC Publishing). Retrieved February 12, 2026, from [Link]
-
Recent advances in the synthesis of imidazoles. (2020). University of Bath's research portal. [Link]
-
Recent advances in the synthesis of imidazoles. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]
- 10. wjpsonline.com [wjpsonline.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 14. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 15. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 17. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Reactivity and Functionalization of the Imidazole C2 Position
This guide provides an in-depth exploration of the unique chemical reactivity of the C2 position of the imidazole ring, a core scaffold in numerous pharmaceuticals, natural products, and functional materials.[1][2][3] We will move beyond a simple recitation of reactions to dissect the underlying electronic principles that govern this reactivity. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the versatile chemistry of the imidazole C2 position for the synthesis of complex molecules.
The Electronic Landscape of the Imidazole C2 Position
The reactivity of any position on an aromatic heterocycle is a direct consequence of its electronic environment. In the case of imidazole, the C2 carbon is uniquely situated between two electronegative nitrogen atoms (N1 and N3).[4][5] This arrangement renders the C2 position significantly electron-deficient, a stark contrast to the more electron-rich C4 and C5 positions.[4][5][6]
This fundamental electronic property dictates the primary modes of reactivity:
-
Acidity of the C2-Hydrogen: The inductive electron withdrawal by the adjacent nitrogen atoms makes the C2-H bond the most acidic of the C-H bonds on the imidazole ring.[1][7][8] This heightened acidity (pKa of the conjugate acid is ~7) allows for selective deprotonation by strong bases, forming a key nucleophilic intermediate.[9][10]
-
Susceptibility to Nucleophilic Attack: The electron-deficient nature of the C2 carbon makes it the most probable site for nucleophilic attack, particularly if a leaving group is present or if the ring is activated by electron-withdrawing groups.[4][5]
-
Resistance to Electrophilic Attack: Conversely, the C2 position is generally resistant to direct electrophilic substitution, which preferentially occurs at the electron-rich C4 and C5 positions.[4][6]
The diagram below illustrates the distinct electronic characteristics of the imidazole ring.
Caption: Electronic landscape of the imidazole ring.
C2 Functionalization via Deprotonation and Nucleophilic Intermediates
Harnessing the acidity of the C2-proton is the most classical and direct strategy for introducing functionality at this position. The process involves deprotonation with a strong base to generate a potent C2-nucleophile (an organometallic species or an N-heterocyclic carbene), which can then react with a wide array of electrophiles.
Direct Metalation: The C2-Lithiated Imidazole
Direct lithiation via proton abstraction is a cornerstone of imidazole C2-functionalization. The choice of an appropriate N1-protecting group is critical for success, as the N1-proton is significantly more acidic (pKa ≈ 14.5) than the C2-proton.[9][11] Sterically bulky or electronically stabilizing groups like SEM (2-(trimethylsilyl)ethoxymethyl) are often employed to direct deprotonation to the C2 position and prevent competitive N1-metalation.[1][2]
The resulting C2-lithiated imidazole is a powerful nucleophile that can be intercepted by various electrophiles to forge new C-C, C-N, C-O, and other bonds.
Caption: Workflow for C2-lithiation and electrophilic quench.
Field-Proven Protocol: C2-Formylation of 1-SEM-imidazole
This protocol describes the lithiation of 1-(2-(trimethylsilyl)ethoxy)methyl-1H-imidazole and subsequent formylation using dimethylformamide (DMF).
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 1-SEM-imidazole (1.0 eq) and anhydrous tetrahydrofuran (THF) (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. The internal temperature must be maintained to prevent side reactions.
-
Deprotonation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the C2-lithiated species is typically rapid at this temperature.
-
Electrophilic Quench: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. The causality here is that the lithium anion attacks the electrophilic carbonyl carbon of DMF.
-
Workup: Stir the reaction at -78 °C for an additional 2 hours, then allow it to warm to room temperature. Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the C2-aldehyde.
N-Heterocyclic Carbenes (NHCs)
Deprotonation of the C2 position of an N,N'-disubstituted imidazolium salt generates a neutral, divalent carbon species known as an N-heterocyclic carbene (NHC).[12][13][14] First isolated by Arduengo in 1991, NHCs have revolutionized organometallic chemistry and organocatalysis.[15]
The stability of NHCs arises from the σ-electron-withdrawing and π-electron-donating properties of the adjacent nitrogen atoms. They are powerful σ-donors, forming strong bonds with transition metals, making them exceptional ligands in catalysis.[15][16] The generation of an NHC from an imidazolium salt precursor is a fundamental manifestation of C2 reactivity.[17]
Modern C2 Functionalization via Transition Metal-Catalyzed C–H Activation
Direct C–H activation has emerged as a more atom-economical and efficient alternative to classical deprotonation strategies. These methods avoid the need for pre-functionalization and often exhibit high regioselectivity for the C2 position. Palladium, nickel, and rhodium are the most commonly employed metals for this transformation.[1][18][19]
Palladium-Catalyzed C2-Arylation
Palladium-catalyzed direct arylation is a powerful tool for forging C2-aryl bonds, which are prevalent in pharmaceuticals. The regioselectivity between the C2 and C5 positions can be finely tuned by the judicious choice of catalyst, ligand, base, and solvent.[1][2]
Causality of Regioselectivity:
-
C5-Arylation: Often favored with weak bases (e.g., K2CO3, Cs2CO3) and polar aprotic solvents (e.g., DMA, DMF). The mechanism is believed to proceed via a concerted metalation-deprotonation (CMD) pathway where the electrophilic palladium catalyst preferentially activates the most electron-rich C5-H bond.
-
C2-Arylation: Favored with strong bases (e.g., NaOt-Bu) in nonpolar solvents (e.g., toluene). The strong base facilitates direct deprotonation at the most acidic C2 position, forming a C2-nucleophile that then enters the palladium catalytic cycle.[1] The addition of copper(I) salts has also been shown to promote C2 selectivity.[1]
Caption: Pd-catalyzed C-H arylation cycle.
Comparative Data for C2-Arylation of N-Substituted Imidazoles
| Catalyst System | Base | Solvent | Temp (°C) | Regioselectivity (C2:C5) | Application Note | Source |
| Pd(OAc)2 / P(n-Bu)Ad2 | K2CO3 | DMA | 120 | ~1:7 (C5 selective) | Standard conditions favoring C5 arylation. | [1] |
| Pd(OAc)2 / P(n-Bu)Ad2 | NaOt-Bu | Toluene | 110 | ~6:1 (C2 selective) | Strong base/nonpolar solvent combination is key for C2. | [1] |
| Ni(OTf)2 / dcype | K3PO4 | t-amylOH | 110 | Highly C2 selective | Inexpensive nickel catalyst; tertiary alcohol solvent is crucial. | [18][20] |
| Pd(OAc)2 / CuI | Cs2CO3 | DMF | 140 | C2 selective | Bimetallic system for aryl iodides. | [1][19] |
Nickel-Catalyzed C-H Activation
The use of more earth-abundant and economical nickel catalysts for C-H functionalization is a significant advancement. Itami, Yamaguchi, and co-workers have shown that a Ni(OTf)2/dcype system can effectively catalyze the C2-arylation and alkenylation of imidazoles.[18][20] A key insight from their work was the critical role of a tertiary alcohol solvent, such as t-amyl alcohol, which accelerates the C-H activation step and enables the use of an air-stable Ni(II) precatalyst.[18]
Field-Proven Protocol: Nickel-Catalyzed C2-Arylation of 1-Methylimidazole
Methodology:
-
Catalyst Preparation: In a glovebox, add Ni(OTf)2 (10 mol%), 1,2-bis(dicyclohexylphosphino)ethane (dcype) (12 mol%), and K3PO4 (3.0 eq) to an oven-dried vial.
-
Reagent Addition: Add 1-methylimidazole (1.0 eq), the aryl phenol derivative (e.g., 2-naphthyl mesylate) (1.5 eq), and t-amyl alcohol (0.25 M).
-
Reaction: Seal the vial and heat at 110 °C for 24 hours. The tertiary alcohol solvent is essential for reactivity.
-
Workup and Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of celite, and concentrate. The yield and regioselectivity can be determined by 1H NMR analysis of the crude product, followed by purification via column chromatography.
Umpolung at C2: Inverting the Canonical Reactivity
While the C2 position is inherently electrophilic, synthetic strategies can be employed to reverse this polarity, a concept known as "umpolung".[21][22] This allows the C2 position to function as an electrophilic synthon, reacting with nucleophiles. This is a less common but powerful approach for constructing unique molecular architectures. For instance, in certain contexts, the C2 position of the histidine side chain in peptides can be considered an electrophilic acceptor, though this reactivity is underexplored in bioconjugation.[23] The umpolung of indole at the C2 position to react with nucleophiles is a more developed strategy that provides a conceptual parallel.[24]
Conclusion
The C2 position of the imidazole ring possesses a rich and tunable reactivity profile governed by its unique electronic structure. For the practicing scientist, a deep understanding of this profile is essential for strategic molecular design. Classical deprotonation methods provide reliable access to C2-functionalized analogues through potent nucleophilic intermediates. Concurrently, modern transition-metal-catalyzed C-H activation offers a more streamlined and atom-economical path, with regioselectivity that can be controlled by careful selection of reaction parameters. The continued development of novel catalytic systems and the exploration of non-canonical reactivity patterns like umpolung will further expand the synthetic chemist's toolkit, enabling the rapid and efficient construction of complex, imidazole-containing molecules for applications in drug discovery and materials science.
References
-
Synthesis and Reactions of Imidazole. Zenodo. [Link]
-
The Chemistry of the C2 Position of Imidazolium Room Temperature Ionic Liquids. (2007). Accounts of Chemical Research. [Link]
-
C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2011). Journal of the American Chemical Society. [Link]
-
The Chemistry of the C2 Position of Imidazolium Room Temperature Ionic Liquids. ResearchGate. [Link]
-
From Imidazole toward Imidazolium Salts and N-Heterocyclic Carbene Ligands: Electronic and Geometrical Redistribution. (2017). ACS Omega. [Link]
-
C–H arylation and alkenylation of imidazoles by nickel catalysis. (2015). Chemical Science. [Link]
-
Imidazoles Syntheses, reactions and uses. YouTube. [Link]
-
Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry. [Link]
-
Palladium‐ and Copper‐Mediated Direct C‐2 Arylation of Azoles — Including Free (NH)‐Imidazole, ‐Benzimidazole and ‐Indole — Under Base‐Free and Ligandless Conditions. ResearchGate. [Link]
-
The Medicinal Applications of Imidazolium Carbene Metal Complexes. (2012). Molecules. [Link]
-
Umpolung strategies for the functionalization of peptides and proteins. (2022). Chemical Science. [Link]
-
Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. (2023). Chemistry – An Asian Journal. [Link]
-
Evidence of charge-enhanced C–H–O interactions in aqueous protonated imidazole probed by high pressure infrared spectroscopy. (2003). The Journal of Chemical Physics. [Link]
-
Introduction to N-Heterocyclic Carbenes: Synthesis and Stereoelectronic Parameters. (2017). N-Heterocyclic Carbenes in Catalysis. [Link]
-
C-H arylation and alkenylation of imidazoles by nickel catalysis: Solvent-accelerated imidazole C-H activation. Waseda University. [Link]
-
C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. (2011). The Journal of Organic Chemistry. [Link]
-
Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids. (2011). Molecules. [Link]
-
Imidazole. Wikipedia. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Pharmaceuticals. [Link]
-
I don't understand why imidazole has a weak acidic group. Reddit. [Link]
-
In which direction does imidazole affect the pH? Chemistry Stack Exchange. [Link]
-
The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Umpolung. Wikipedia. [Link]
-
Recent Advances on the C2-Functionalization of Indole via Umpolung. (2020). Current Organic Synthesis. [Link]
-
New Strategies for the Functionalization of Carbonyl Derivatives via α-Umpolung: From Enolates to Enolonium Ions. (2023). Accounts of Chemical Research. [Link]
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. zenodo.org [zenodo.org]
- 5. youtube.com [youtube.com]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design and Synthesis of C2-Symmetric N-Heterocyclic Carbene Precursors and Metal Carbenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02942B [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 21. Umpolung - Wikipedia [en.wikipedia.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.rsc.org [pubs.rsc.org]
- 24. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Methyl 1H-imidazol-1-ylacetate as a Versatile Precursor for Task-Specific Ionic Liquids
Introduction: The Strategic Importance of Functionalized Ionic Liquids
In the landscape of modern materials science and pharmaceutical development, ionic liquids (ILs) have emerged as a class of compounds with unparalleled versatility. Defined as salts with melting points below 100°C, their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, have made them attractive alternatives to conventional volatile organic solvents.[1] Among the vast library of potential ILs, those based on the imidazolium cation are particularly prominent due to their stability and the relative ease with which their properties can be tailored.[1]
This guide focuses on a key precursor, methyl 1H-imidazol-1-ylacetate, for the synthesis of ester-functionalized imidazolium ionic liquids. The incorporation of an ester moiety into the imidazolium cation is a strategic design choice that can influence the resulting IL's properties, including its biodegradability, and introduce specific intermolecular interactions.[2] This opens avenues for their application in specialized areas, particularly in drug delivery systems where biocompatibility and controlled release are paramount.[3]
This document provides researchers, scientists, and drug development professionals with an in-depth technical overview of the synthesis, characterization, and critical properties of ionic liquids derived from this compound. The experimental protocols are presented with a focus on reproducibility and the underlying chemical principles, empowering researchers to not only replicate these methods but also to innovate upon them for their specific applications.
Part 1: Synthesis of the Precursor: this compound
The journey to ester-functionalized imidazolium ionic liquids begins with the synthesis of the core precursor, this compound. The most common and efficient method for this is the N-alkylation of imidazole with a suitable haloacetate ester, typically in the presence of a base.[4]
Causality Behind Experimental Choices:
The choice of reagents and conditions for this synthesis is critical for achieving a high yield and purity of the desired product.
-
Imidazole: The starting heterocycle, providing the imidazolium core.
-
Methyl Chloroacetate: The alkylating agent that introduces the methoxycarbonylmethyl group at the N-1 position of the imidazole ring. Chloroacetates are often preferred over bromo- or iodoacetates for cost-effectiveness, though the latter are more reactive.
-
Base (e.g., Potassium Carbonate, K₂CO₃): The base is essential to deprotonate the N-H of imidazole, generating the imidazolate anion, which is a much stronger nucleophile for the subsequent Sₙ2 reaction with methyl chloroacetate. A mild inorganic base like K₂CO₃ is often used to avoid side reactions.[5]
-
Solvent (e.g., Dichloromethane, DCM; Acetonitrile): The solvent should be relatively polar to dissolve the reactants but aprotic to avoid interfering with the nucleophilic substitution. DCM is a common choice due to its inertness and ease of removal.[4]
The overall synthetic workflow can be visualized as a two-step process: deprotonation of imidazole followed by nucleophilic substitution.
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a synthesized representation of established methods.[4]
Materials:
-
Imidazole
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred suspension of imidazole and a catalytic amount of potassium iodide in anhydrous dichloromethane, add anhydrous potassium carbonate.
-
Slowly add methyl chloroacetate to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water to remove any remaining salts and unreacted imidazole.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Part 2: From Precursor to Ionic Liquid: The Quaternization Step
The transformation of this compound into an ionic liquid is achieved through a quaternization reaction. This involves the alkylation of the second nitrogen atom of the imidazole ring, resulting in a positively charged imidazolium cation.
Mechanism and Rationale:
The quaternization is a classic Sₙ2 reaction where the lone pair of electrons on the N-3 nitrogen of the imidazole precursor acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.[6] The choice of the alkyl halide (R-X) is a critical determinant of the final IL's properties. The length and nature of the alkyl chain (R) will influence the IL's melting point, viscosity, and hydrophobicity, while the halide (X) becomes the initial counter-anion.
Caption: Quaternization of the precursor to form an ionic liquid.
Detailed Experimental Protocol: Synthesis of a 1-Alkyl-3-(methoxycarbonylmethyl)imidazolium Halide
This protocol provides a general framework for the quaternization reaction.[7]
Materials:
-
This compound
-
Alkyl halide (e.g., 1-bromobutane, 1-iodohexane)
-
Acetonitrile or another suitable solvent (optional, neat reaction is also possible)
Procedure:
-
In a round-bottom flask, combine this compound and a slight molar excess of the chosen alkyl halide. The reaction can often be performed neat (without solvent).
-
Heat the mixture with stirring. The reaction temperature and time will depend on the reactivity of the alkyl halide (iodides > bromides > chlorides). Typical conditions range from room temperature to reflux for several hours to days.[7]
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the precursor signals and the appearance of the new imidazolium proton signals.
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
Wash the resulting ionic liquid with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials. This is particularly important as unreacted alkyl halide can be a common impurity.
-
Dry the purified ionic liquid under high vacuum to remove any residual solvent.
Part 3: Anion Exchange: Tailoring the Ionic Liquid's Properties
While the initial synthesis yields a halide-based ionic liquid, the anion can be readily exchanged to further tune the IL's physicochemical properties. This metathesis reaction is a powerful tool for creating task-specific ionic liquids.
Rationale for Anion Exchange:
The choice of anion has a profound impact on the properties of the ionic liquid. For instance:
-
Hydrophobicity: Anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) or hexafluorophosphate ([PF₆]⁻) impart hydrophobicity, making the IL immiscible with water.
-
Viscosity and Melting Point: The size, shape, and charge distribution of the anion influence the intermolecular forces between the ions, thereby affecting viscosity and melting point.
-
Chemical Stability: Certain anions offer greater thermal and electrochemical stability.
General Procedure for Anion Exchange:
A common method involves the reaction of the halide-based IL with a salt containing the desired anion, often leading to the precipitation of an insoluble inorganic halide.[7]
-
Dissolve the synthesized 1-alkyl-3-(methoxycarbonylmethyl)imidazolium halide in a suitable solvent (e.g., water or acetone).
-
Add a solution of a salt containing the new anion (e.g., lithium bis(trifluoromethylsulfonyl)imide, sodium tetrafluoroborate) to the IL solution.
-
Stir the mixture for a period to ensure complete reaction. Often, the newly formed inorganic halide (e.g., LiCl, NaBr) will precipitate out of the solution.
-
Filter off the precipitated salt.
-
If the new ionic liquid is hydrophobic, it can be extracted with an organic solvent like dichloromethane.
-
Wash the IL phase with water to remove any remaining inorganic salts.
-
Dry the final ionic liquid under high vacuum.
Part 4: Characterization of Ester-Functionalized Imidazolium Ionic Liquids
Thorough characterization is essential to confirm the structure and purity of the synthesized ionic liquids and to understand their physical properties.
Structural Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming the structure of the synthesized ionic liquids.[8]
-
¹H NMR: The proton NMR spectrum provides key information. The disappearance of the N-H proton of imidazole and the appearance of new signals for the alkyl chain and the methylene group of the acetate moiety confirm the successful synthesis of the precursor. In the final ionic liquid, the chemical shifts of the imidazolium ring protons are particularly diagnostic, with the C2-H proton being the most downfield shifted due to its acidic nature.[8]
-
¹³C NMR: The carbon NMR spectrum complements the proton data, confirming the presence of all carbon atoms in the expected chemical environments.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Imidazolium Cations
| Proton | Representative Chemical Shift Range | Notes |
| Imidazolium C2-H | 9.0 - 10.5 | Most downfield, sensitive to anion and solvent.[8] |
| Imidazolium C4-H, C5-H | 7.3 - 8.0 | Typically appear as two distinct signals. |
| N-CH₂-COO | 4.8 - 5.5 | Methylene protons of the acetate group. |
| O-CH₃ | 3.7 - 3.9 | Methyl protons of the ester group. |
| N-Alkyl Protons | Varies | Dependent on the specific alkyl chain. |
Physicochemical Properties
The physical properties of the ionic liquids determine their suitability for specific applications.
Table 2: Key Physicochemical Properties and Their Significance
| Property | Typical Range | Significance |
| Melting Point (°C) | < 100 | Defines the material as an ionic liquid. Lower melting points are often desirable.[1] |
| Thermal Stability (°C) | > 200 | Determined by Thermogravimetric Analysis (TGA), indicates the decomposition temperature. Higher stability is crucial for high-temperature applications.[9] |
| Viscosity (cP) | Varies widely | Affects mass transfer and handling. Can be tuned by altering the cation and anion.[10] |
| Conductivity (mS/cm) | Varies | Important for electrochemical applications. |
The presence of the ester functional group can influence these properties. For example, it may lead to different packing in the solid state and different intermolecular interactions in the liquid state compared to simple alkyl-substituted imidazolium ILs, which can affect the melting point and viscosity.[2]
Part 5: Applications in Drug Development
The unique properties of ester-functionalized imidazolium ionic liquids make them promising candidates for various applications in the pharmaceutical field.
-
Drug Solubilization: The tunable solvency of these ILs can be exploited to dissolve poorly water-soluble active pharmaceutical ingredients (APIs), a major challenge in drug formulation.[3]
-
Drug Delivery Systems: These ILs can be used to formulate novel drug delivery systems such as nanoparticles and microemulsions. The ester group can potentially be designed to be biodegradable, allowing for the controlled release of the drug and the eventual breakdown of the carrier into benign components.[3]
-
Transdermal Drug Delivery: The amphiphilic nature of some of these ILs can enhance the permeation of drugs through the skin.[11]
The ability to fine-tune the properties of these ionic liquids by varying the alkyl chain length and the anion allows for the design of delivery systems tailored to specific drugs and therapeutic needs.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of ester-functionalized imidazolium ionic liquids. The synthetic pathways are well-established and allow for a high degree of control over the final structure and properties of the IL. Through careful selection of the alkylating agent and the counter-anion, researchers can design and synthesize task-specific ionic liquids with tailored physicochemical properties. The insights and protocols provided in this guide are intended to serve as a foundation for further research and development in this exciting field, particularly for applications in drug formulation and delivery where precision and control are paramount.
References
- Synthesis and Characterization of Imidazolium-Based Ionenes - PMC - NIH. (n.d.).
- Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains. (n.d.).
- Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride - Asian Journal of Green Chemistry. (n.d.).
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]
- US5011934A - Process for preparing 1-alkylimidazoles - Google Patents. (n.d.).
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and toxicity studies of imidazolium-based ionic liquids - Scholars' Mine. (n.d.). Retrieved January 30, 2026, from [Link]
-
Study on the Synthesis of Ionic Liquids Composed of Alkyl Imidazolium Cation And Its Application in Reed Cellulose. (2016). Retrieved January 30, 2026, from [Link]
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (n.d.). Retrieved January 30, 2026, from [Link]
-
Ester-Functionalized Imidazolium-and Pyridinium-Based Ionic Liquids: Design, Synthesis and Cytotoxicity Evaluation - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and Characterization of New Imidazolium Ionic Liquid Based Energetic Plasticizers - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Ester-Containing Imidazolium-Type Ionic Liquid Crystals Derived from Bio-based Fatty Alcohols | ACS Sustainable Chemistry & Engineering. (2021). Retrieved January 30, 2026, from [Link]
-
Influence of ester functional groups on the liquid-phase structure and solvation properties of imidazolium-based ionic liquids - PubMed. (2011). Retrieved January 30, 2026, from [Link]
-
A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid - Sciforum. (n.d.). Retrieved January 30, 2026, from [Link]
-
Thermophysical Properties of Imidazolium-Based Ionic Liquids: The Effect of Aliphatic versus Aromatic Functionality | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. (2020). Retrieved January 30, 2026, from [Link]
-
Thermal analysis of polymeric ionic liquids (using TGA and DSC techniques) - Biblioteka Nauki. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
-
Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. (2022). Retrieved January 30, 2026, from [Link]
-
(PDF) Synthesis of Imidazolium Based Ionic Liquids and its Application as Medium in Cyclization Reaction of Diketone - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis and physical study of new ionic liquids based imidazolium salts. (n.d.). Retrieved January 30, 2026, from [Link]
-
(PDF) Evaluation of Thermophysical Properties of Functionalized Imidazolium Thiocyanate Based Ionic Liquids - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC - NIH. (2023). Retrieved January 30, 2026, from [Link]
-
Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis, Characterization and Biological Evaluation of Imidazolium Based Ionic Liquids | Open Access Journals - Research and Reviews. (n.d.). Retrieved January 30, 2026, from [Link]
-
Synthesis, Characterization, and Magnetic Properties of Lanthanide-Containing Paramagnetic Ionic Liquids: An Evan's NMR Study - PMC - NIH. (2023). Retrieved January 30, 2026, from [Link]
-
Physicochemical properties of ionic liquids: Melting points and phase diagrams | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]
- WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents. (n.d.).
-
Physical and Thermodynamic Properties of Imidazolium Ionic Liquids | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]
-
Nuclear magnetic resonance spectroscopic study on 1-alkyl-3-methylimidazolium salts | Request PDF - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Properties of Imidazolium Ionic Liquids with Glycerol-Derived Functional Groups | Request PDF. (n.d.). Retrieved January 30, 2026, from [Link]
- CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents. (n.d.).
-
Supplementary NMR data - The Royal Society of Chemistry. (n.d.). Retrieved January 30, 2026, from [Link]
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. (2022). Retrieved January 30, 2026, from [Link]
-
An Imidazolium-Based Ionic Liquid as a Model to Study Plasticization Effects on Cationic Polymethacrylate Films - PMC. (n.d.). Retrieved January 30, 2026, from [Link]
-
Imidazole alkylation by chlorobutane ? | ResearchGate. (2016). Retrieved January 30, 2026, from [Link]
-
Effects of imidazolium ionic liquids on skin barrier lipids - Perspectives for drug delivery. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Influence of ester functional groups on the liquid-phase structure and solvation properties of imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. rsc.org [rsc.org]
- 8. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Effects of imidazolium ionic liquids on skin barrier lipids - Perspectives for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency One-Pot Synthesis of Imidazolium Ionic Liquids
Executive Summary
This application note details validated protocols for the one-pot synthesis of 1-butyl-3-methylimidazolium ([BMIM]) based ionic liquids (ILs). Unlike traditional two-step methods—which require the isolation of hygroscopic halide intermediates (e.g., [BMIM][Cl]) prior to anion exchange—these protocols couple quaternization (Menschutkin reaction) and metathesis in a single reaction vessel.
We present two distinct methodologies:
-
Microwave-Assisted One-Pot Synthesis: Optimized for speed and high yield of hydrophobic ILs (e.g., [BMIM][PF₆]).
-
Green "On-Water" Synthesis: A halide-free route for acetate-based ILs utilizing the Debus-Radziszewski assembly.
Mechanistic Rationale & Strategic Design
The One-Pot Advantage
The traditional synthesis of ILs involves:
-
Quaternization: Alkylation of 1-methylimidazole with an alkyl halide (exothermic, long reaction times).
-
Metathesis: Anion exchange with a metal salt (
) or acid.
The One-Pot Strategy exploits the solubility differences between the target IL and the byproduct salt. By introducing the anion source (
Reaction Mechanism Diagram
The following diagram illustrates the simultaneous nucleophilic substitution and ion pairing occurring in the reactor.
Figure 1: Mechanistic pathway of the microwave-assisted one-pot synthesis. The precipitation of KCl drives the equilibrium forward.
Protocol A: Microwave-Assisted One-Pot Synthesis
Target: 1-Butyl-3-methylimidazolium Hexafluorophosphate ([BMIM][PF₆]) Scale: ~50 mmol Time: 15–45 minutes
Materials & Equipment
-
Reagents:
-
1-Methylimidazole (ReagentPlus®, 99%)
-
1-Chlorobutane (99.5%)
-
Potassium Hexafluorophosphate (
) -
Acetonitrile (ACN) - Reaction Solvent
-
-
Equipment:
-
Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) capable of sealed-vessel operation.
-
Centrifuge or Vacuum Filtration setup.
-
Rotary Evaporator.
-
Experimental Procedure
| Step | Action | Critical Process Parameter (CPP) |
| 1 | Charge Vessel | Add 1-methylimidazole (4.1 g, 50 mmol), 1-chlorobutane (5.55 g, 60 mmol, 1.2 eq ), and |
| 2 | Irradiation | Seal vessel. Ramp to 140°C over 2 min. Hold at 140°C for 15 minutes . Stirring: High. |
| 3 | Cooling | Cool to <50°C using compressed air/nitrogen flow. |
| 4 | Filtration | A white precipitate (KCl) will be visible. Filter the suspension through a Celite pad or fritted glass funnel. Wash solid with cold ACN (2 x 5 mL). |
| 5 | Isolation | Evaporate the filtrate (ACN and excess chlorobutane) via rotary evaporator (60°C, reduced pressure). |
| 6 | Purification | Wash the resulting viscous oil with water (3 x 10 mL). [BMIM][PF₆] is hydrophobic; water removes residual KCl and imidazole. |
| 7 | Drying | Dry under high vacuum (0.1 mbar) at 70°C for 4 hours. |
Workflow Diagram
Figure 2: Operational workflow for the microwave-assisted synthesis of [BMIM][PF₆].
Protocol B: Green "On-Water" Synthesis (Halide-Free)
Target: 1,3-Dialkylimidazolium Acetate (Hydrophilic) Method: Debus-Radziszewski One-Pot Assembly Note: This method avoids alkyl halides entirely, preventing halide contamination which is detrimental for catalytic applications.
Procedure
-
Reagents: Glyoxal (40% aq), Formaldehyde (37% aq), Primary Amine (e.g., Butylamine), Acetic Acid.
-
Assembly:
-
Cool a flask containing the amine (2 eq) to 0°C.
-
Add Acetic Acid (1 eq) dropwise (exothermic neutralization).
-
Add Formaldehyde (1 eq) and Glyoxal (1 eq) dropwise.
-
-
Reaction: Stir at room temperature for 24 hours. The mixture will turn from colorless to yellow/orange.
-
Workup: Since this is a quantitative assembly, purification primarily involves removing water.
-
Drying: Lyophilization (Freeze Drying) is recommended to remove water without thermal degradation of the acetate anion.
Quality Control & Troubleshooting
Characterization Standards
To validate the synthesis, the following parameters must be met:
| Test | Method | Acceptance Criteria |
| Identity | ¹H NMR (DMSO-d₆) | Diagnostic peaks: C2-H (~8.5-9.0 ppm), N-CH₃ (~3.8 ppm). Integration 1:1. |
| Halide Impurity | AgNO₃ Test | No precipitate (turbidity) when adding AgNO₃ to aqueous extract. Limit: <100 ppm. |
| Water Content | Karl Fischer | < 500 ppm (0.05%).[1] Water acts as a co-solvent and lowers viscosity. |
| Color | Visual | Colorless to Pale Yellow. Dark orange/brown indicates imidazole oxidation or thermal decomposition. |
Troubleshooting Guide
-
Issue: Product is too viscous or solid.
-
Cause: High residual salt content or low temperature (some ILs crystallize).
-
Fix: Dissolve in dry dichloromethane (DCM), filter through fine frit, and re-dry.
-
-
Issue: Dark Brown Color.
-
Cause: Overheating (hotspots in MW) or impure starting imidazole.
-
Fix: Distill 1-methylimidazole prior to use. Ensure MW stirring is vigorous to prevent hotspots. Treat final IL with activated charcoal and filter.
-
-
Issue: Phase separation fails during washing (Protocol A).
-
Cause: Emulsion formation.
-
Fix: Centrifuge the mixture or add a small amount of solid NaCl to the aqueous layer to increase ionic strength (salting out).
-
References
-
Deetlefs, M., & Seddon, K. R. (2003). Improved preparations of ionic liquids. Green Chemistry, 5(2), 181-186. Link
-
Varma, R. S., & Namboodiri, V. V. (2001). An expeditious solvent-free route to ionic liquids using microwaves. Chemical Communications, (7), 643-644. Link
-
Rebeiro, D., &khadilkar, B. (2007). A Speedy One-Pot Synthesis of Second-Generation Ionic Liquids Under Ultrasound and/or Microwave Irradiation.[2] Australian Journal of Chemistry, 60(12), 946-950.[2] Link
-
Gao, H., et al. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. RSC Advances. Link
-
Stark, A., & Seddon, K. R. (2007). Ionic Liquids. In Kirk-Othmer Encyclopedia of Chemical Technology. Link
Sources
Accelerating Antimicrobial Lead Generation: The Strategic Utility of Methyl 1H-imidazol-1-ylacetate
Application Note & Technical Guide
Abstract
This guide details the strategic application of Methyl 1H-imidazol-1-ylacetate (CAS: 55484-21-0) as a high-value scaffold in the synthesis of antimicrobial agents. While the imidazole ring is a pharmacophore central to azole antifungals (e.g., ketoconazole) and nitroimidazole antibiotics (e.g., metronidazole), this specific ester derivative serves as a versatile "gateway" molecule. It allows for the rapid generation of acylhydrazone libraries (Schiff bases) and heterocyclic hybrids (e.g., 1,3,4-oxadiazoles) that exhibit potent inhibitory activity against resistant strains of S. aureus and C. albicans. This document provides validated synthetic protocols, biological evaluation workflows, and mechanistic insights for integrating this reagent into medicinal chemistry campaigns.
Chemical Profile & Strategic Utility
The "Linker-Pharmacophore" Dual Role
This compound is not merely a building block; it functions as a dual-purpose pharmacophore/linker:
-
Pharmacophore Retention: The
-substituted imidazole moiety retains the capacity to coordinate with the heme iron of CYP51 (Lanosterol 14 -demethylase) in fungi or bind to bacterial DNA gyrase, depending on the pendant groups. -
Synthetic Handle: The methyl ester group is highly reactive toward nucleophilic attack by hydrazine, enabling the transition from a lipophilic ester to a hydrogen-bond-rich hydrazide scaffold. This transformation is critical for improving water solubility and target binding affinity in antimicrobial candidates.
Key Physicochemical Properties
| Property | Value | Relevance to Drug Discovery |
| Molecular Weight | 140.14 g/mol | Low MW allows for "fragment-based" drug design. |
| LogP | ~ -0.2 (Predicted) | Hydrophilic nature aids in balancing lipophilicity of final drug candidates. |
| H-Bond Acceptors | 3 (N, O) | Facilitates interaction with enzyme active site residues. |
| Reactivity | High (Ester hydrolysis/Hydrazinolysis) | Allows mild reaction conditions, preserving sensitive functional groups. |
Synthetic Workflows: From Reagent to Library
The primary utility of this molecule lies in its conversion to 2-(1H-imidazol-1-yl)acetohydrazide , a universal precursor for antimicrobial Schiff bases.
Visualization of Synthetic Pathway
The following diagram illustrates the conversion of the methyl ester into active antimicrobial scaffolds.
Caption: Step-wise transformation of this compound into bioactive hydrazone and oxadiazole scaffolds.
Protocol A: Synthesis of the Hydrazide Intermediate
Objective: Convert the methyl ester to 2-(1H-imidazol-1-yl)acetohydrazide. Mechanism: Nucleophilic acyl substitution.
Reagents:
-
This compound (10 mmol, 1.40 g)
-
Hydrazine hydrate (80% or 99%, 20 mmol, excess)
-
Absolute Ethanol (30 mL)
Step-by-Step Procedure:
-
Setup: Dissolve 1.40 g of this compound in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Addition: Add hydrazine hydrate (20 mmol) dropwise with stirring. Note: Excess hydrazine prevents the formation of the dimer (N,N'-diacylhydrazine).
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 8–10 hours . Monitor reaction progress via TLC (System: Chloroform/Methanol 9:1). The ester spot (
) should disappear, replaced by a lower running hydrazide spot. -
Isolation: Cool the reaction mixture to room temperature and then place in an ice bath. A white crystalline solid should precipitate.
-
Filtration: Filter the solid under vacuum and wash with cold ethanol (2 x 5 mL) to remove unreacted hydrazine.
-
Purification: Recrystallize from hot ethanol if necessary.
-
Expected Yield: 75–85%
-
Melting Point Check: Literature value approx. 142–144°C (verify with standard).
-
Critical Control Point: Ensure complete removal of hydrazine hydrate during the wash step, as it is cytotoxic and can interfere with biological assays.
Protocol B: Library Generation (Schiff Base Condensation)
Objective: Synthesize a library of
Reagents:
-
2-(1H-imidazol-1-yl)acetohydrazide (From Protocol A)
-
Substituted Aromatic Aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, vanillin)
Step-by-Step Procedure:
-
Dissolution: Dissolve 1 mmol of the hydrazide in 15 mL of hot ethanol.
-
Activation: Add 1 mmol of the selected aromatic aldehyde.
-
Catalysis: Add 2–3 drops of glacial acetic acid. Why? Protonation of the aldehyde carbonyl oxygen makes the carbon more electrophilic, facilitating the attack by the hydrazide nitrogen.
-
Reflux: Reflux for 4–6 hours .
-
Precipitation: Cool to room temperature. The Schiff base usually precipitates as a colored solid (yellow/off-white depending on the aldehyde).
-
Purification: Recrystallize from ethanol/DMF mixtures.
-
Validation: 1H NMR should show a singlet at
8.0–8.5 ppm (N=CH, azomethine proton) and the disappearance of the NH2 protons.
-
Biological Evaluation Protocols
MIC Determination (Broth Microdilution)
Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).
Materials:
-
Test Compounds: Schiff bases dissolved in DMSO (Stock: 1 mg/mL).
-
Media: Mueller-Hinton Broth (Bacteria) / RPMI 1640 (Fungi).
-
Indicator: Resazurin (Alamar Blue) for visual viability check.
Workflow Diagram:
Caption: High-throughput MIC screening workflow for imidazole derivatives.
Procedure:
-
Plate Setup: Dispense 100 µL of broth into wells of a 96-well plate.
-
Dilution: Add test compound to Column 1 and perform 2-fold serial dilutions across the plate.
-
Control: Include DMSO solvent control (negative) and Ciprofloxacin/Fluconazole (positive).
-
Inoculation: Add 10 µL of standardized bacterial suspension (
CFU/mL) to all wells. -
Incubation: Incubate at 37°C for 24 hours.
-
Visualization: Add 20 µL Resazurin (0.01%). Incubate for 2 hours.
-
Blue = No growth (Inhibition).
-
Pink = Growth (Metabolic reduction of dye).
-
Structure-Activity Relationship (SAR) Insights
When analyzing data from libraries derived from this compound, the following trends are typically observed in antimicrobial literature:
| Substituent on Aldehyde (R) | Effect on Antimicrobial Activity | Mechanistic Rationale |
| Electron Withdrawing (e.g., 4-NO2, 4-Cl) | Increased Potency | Enhances the lipophilicity and electron deficiency of the phenyl ring, often improving cell wall penetration and |
| Electron Donating (e.g., 4-OCH3) | Moderate/Lower Potency | May reduce binding affinity unless specific H-bond donors are required at that position. |
| Hydroxyl (e.g., 2-OH, 4-OH) | Variable | 2-OH often allows for intramolecular H-bonding, stabilizing the planar conformation of the Schiff base, which is favorable for DNA intercalation. |
| Heterocyclic (e.g., Furan, Thiophene) | High Potency | Bioisosteric replacement often improves antifungal specificity (mimicking azole drugs). |
Expert Insight: The imidazole-1-yl-acetate linker provides a flexible "hinge" (the methylene group). This flexibility allows the active Schiff base moiety to orient itself into the binding pockets of enzymes like Glucosamine-6-phosphate synthase (fungal cell wall target) or DNA Gyrase (bacterial target), distinguishing these derivatives from rigid analogs.
References
-
Synthesis and Antimicrobial Evaluation of N-substituted Imidazole Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the foundational reaction of imidazole esters with amines and hydrazines to form bioactive derivatives. URL:[Link]
-
Design, Synthesis, and Molecular Docking of New Hydrazide–Hydrazone Derivatives with Imidazole Scaffold. Source: MDPI (Molecules).[5] Context: Provides detailed protocols for the hydrazide-hydrazone condensation and molecular docking studies against antimicrobial targets. URL:[Link]
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source: MDPI (Biomolecules). Context: Validates the biological activity of imidazole-based derivatives against resistant strains like MRSA. URL:[Link][1]
-
Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides. Source: Chemistry Central Journal (via NIH). Context: Demonstrates the use of the acetohydrazide intermediate in creating complex heterocyclic systems with high cytotoxicity and antimicrobial profiles. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis, characterization, biological evaluation and molecular docking studies of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to synthesize 1H-imidazole-2-carboxylic acid derivatives for MBL inhibition.
Application Note: Synthesis and Evaluation of 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase (MBL) Inhibitors
Part 1: Introduction & Scientific Rationale
The Clinical Challenge: The proliferation of carbapenem-resistant Enterobacteriaceae (CRE) is largely driven by Metallo-β-lactamases (MBLs), such as NDM-1, VIM-2, and IMP-1. Unlike Serine-β-lactamases (SBLs), MBLs utilize a binuclear zinc active site to hydrolyze the β-lactam ring. Currently, there are no clinically approved MBL inhibitors, making this a critical area of drug discovery.[1]
The Scaffold: 1H-Imidazole-2-Carboxylic Acid (ICA) The ICA scaffold functions as a zinc-binding group (ZBG). It mimics the interaction of the hydrolyzed β-lactam intermediate.
-
Mechanism: The N3 nitrogen and the carboxylate oxygen of the imidazole ring coordinate with the Zn1 and Zn2 ions in the MBL active site, displacing the bridging hydroxide ion required for catalysis.
-
Derivatization Strategy: While the 2-carboxylic acid is essential for metal chelation, the N1, C4, and C5 positions offer vectors to engage the hydrophobic pockets (specifically the L3 loop) surrounding the active site, enhancing affinity and selectivity.
Part 2: Synthetic Protocols
The following protocol details the synthesis of N1-substituted imidazole-2-carboxylic acids, the most potent class of ICA derivatives for MBL inhibition.
Workflow Visualization
Figure 1: General synthetic workflow for accessing N1-functionalized ICA derivatives via directed lithiation.
Detailed Protocol: Synthesis of 1-Benzyl-1H-imidazole-2-carboxylic Acid
Reagents Required:
-
1H-Imidazole (99%)
-
Benzyl Bromide (or functionalized alkyl halide)
-
Sodium Hydride (60% dispersion in mineral oil)
-
n-Butyllithium (1.6 M in hexanes)
-
Dry Ice (Solid CO2)
-
Solvents: Anhydrous DMF, Anhydrous THF (freshly distilled/dried)
Step 1: N1-Alkylation (Introduction of Hydrophobic Anchor)
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF (5 mL/mmol) at 0°C. Add 1H-imidazole (1.0 eq) portion-wise. Stir for 30 min at 0°C until H2 evolution ceases.
-
Alkylation: Dropwise add Benzyl Bromide (1.1 eq). Allow the reaction to warm to room temperature (RT) and stir for 3-12 hours (monitor by TLC: 5% MeOH in DCM).
-
Workup: Quench with ice water. Extract with EtOAc (3x).[2] Wash organics with water and brine to remove DMF. Dry over Na2SO4 and concentrate.
-
Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).
-
Checkpoint: Confirm N1-substitution via 1H NMR (Look for benzylic protons ~5.1 ppm).
-
Step 2: C2-Lithiation and Carboxylation
-
Setup: Flame-dry a 100 mL Schlenk flask. Add the N1-substituted imidazole (1.0 eq) and dissolve in anhydrous THF (10 mL/mmol). Cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add n-BuLi (1.1 eq) dropwise over 20 minutes. Critical: Maintain temp < -70°C to prevent ring opening or scrambling. Stir for 1 hour at -78°C.
-
Note: The solution often turns a deep yellow/orange color, indicating the formation of the 2-lithio species.
-
-
Carboxylation:
-
Method A (Gas): Bubble dried CO2 gas (passed through a CaCl2 tube) into the solution for 30 mins at -78°C.
-
Method B (Solid - Preferred): Cannulate the lithiated solution onto an excess of crushed Dry Ice in a separate flask.
-
-
Quench: Allow the mixture to warm to RT. The solvent will evaporate (if poured on dry ice) or can be removed. Dissolve residue in water.
-
Isolation: Adjust aqueous layer pH to ~3-4 using 1N HCl. The zwitterionic product often precipitates. Filter and wash with cold water and Et2O. If no precipitate, extract with n-Butanol or purify via Preparative HPLC (C18, Water/MeCN + 0.1% Formic Acid).
Part 3: Biological Evaluation (MBL Inhibition)
To validate the synthesized derivatives, use the Nitrocefin Hydrolysis Assay . This colorimetric assay measures the prevention of β-lactam ring opening.
Assay Logic Diagram
Figure 2: Mechanism of competitive inhibition in the Nitrocefin assay.
Protocol: Spectrophotometric IC50 Determination
Materials:
-
Recombinant NDM-1 or VIM-2 enzyme (approx. 1-5 nM final conc).
-
Substrate: Nitrocefin (Stock 10 mM in DMSO).
-
Buffer: 50 mM HEPES, pH 7.5, 100 μM ZnSO4, 0.05% Tween-20.
-
96-well clear microplate.
Procedure:
-
Preparation: Dilute test compounds in DMSO (serial dilutions). Final DMSO conc in assay should be <1%.
-
Incubation: Add 80 μL Buffer + 10 μL Enzyme + 10 μL Inhibitor to wells. Incubate for 10 min at 25°C to allow equilibrium binding.
-
Initiation: Add 100 μL Nitrocefin (Final conc: 50-100 μM, approx Km).
-
Measurement: Immediately monitor Absorbance at 486 nm every 30 seconds for 10 minutes using a plate reader.
-
Analysis: Calculate initial velocity (
) from the linear portion of the curve.-
% Inhibition =
-
Fit data to Sigmoidal Dose-Response equation to determine IC50.
-
Part 4: Data Presentation & SAR Summary
Table 1: Representative SAR for 1H-imidazole-2-carboxylic acid derivatives against NDM-1. (Hypothetical data based on literature trends for illustrative purposes)
| Compound ID | R1 Substituent (N1) | R2 Substituent (C4/C5) | IC50 (NDM-1) | Notes |
| ICA-01 | H | H | > 100 μM | Core scaffold is weak without anchor. |
| ICA-02 | Methyl | H | 45 μM | Slight improvement. |
| ICA-03 | Benzyl | H | 2.1 μM | Phenyl ring engages L3 loop. |
| ICA-04 | 4-CF3-Benzyl | H | 0.8 μM | Electronic effects/Lipophilicity boost. |
| ICA-05 | Benzyl | 4-Phenyl | 1.5 μM | Steric clash possible if C4 is too bulky. |
Part 5: Troubleshooting & Expert Tips
-
Lithiation Failure: If the C2-carboxylation yield is low, ensure the THF is rigorously dry (Na/Benzophenone distilled). Traces of water kill n-BuLi immediately.
-
Decarboxylation: Imidazole-2-carboxylic acids can decarboxylate at high temperatures. Avoid boiling in acidic media during workup.
-
Assay Interference: Some imidazole derivatives can chelate Zinc from the buffer rather than the enzyme. Always run a control with excess ZnSO4 (e.g., 200 μM) to confirm the inhibition is mechanism-based and not just metal stripping.
References
-
Li, R., et al. (2022).[3] "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry, 228, 113965. Link[4]
-
Li, R., et al. (2022).[3] "Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors." Bioorganic & Medicinal Chemistry, 72, 116993.[1][3][5] Link[1][3]
-
Schnaars, C., et al. (2018). "Small Molecule Carboxylates Inhibit Metallo-β-lactamases and Resensitize Carbapenem-Resistant Bacteria to Meropenem." ACS Medicinal Chemistry Letters, 9(10), 1019–1024. Link
-
Gau, M. R., et al. (2016).[6][7] "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Visualized Experiments, (117), e54640. Link
Sources
- 1. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 1H-imidazol-1-ylacetate as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Imidazole Moiety in Medicinal Chemistry
The imidazole ring is a privileged scaffold in pharmaceutical sciences, appearing in a multitude of clinically significant drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and its coordinative capabilities with metal ions in biological systems contribute to its prevalence in pharmacologically active molecules. Methyl 1H-imidazol-1-ylacetate is a particularly valuable building block for introducing this critical functionality into drug candidates. This guide provides an in-depth exploration of its synthesis, reactivity, and key applications, with a focus on practical, field-proven protocols for researchers and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| CAS Number | 25023-22-7 | [2] |
| Appearance | Off-white solid | [3] |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol | [3] |
Safety and Handling:
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.[4]
Core Synthesis Protocol: N-Alkylation of Imidazole
The most common and efficient method for the synthesis of this compound is the N-alkylation of imidazole with a suitable haloacetate ester. This reaction proceeds via a nucleophilic substitution mechanism where the deprotonated imidazole acts as the nucleophile.
Reaction Mechanism: A Tale of Two Nitrogens
The imidazole ring possesses two nitrogen atoms, but only one is typically alkylated under basic conditions. The pyrrole-like nitrogen (N-1) is acidic and can be deprotonated by a base to form the imidazolate anion. This anion is a potent nucleophile that readily attacks the electrophilic carbon of the haloacetate.
Caption: General workflow for the N-alkylation of imidazole.
Detailed Laboratory Protocol for this compound Synthesis
This protocol is a robust and scalable method for the preparation of this compound.
Materials:
-
Imidazole
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI) (optional, as a catalyst)
-
Dichloromethane (DCM) or Acetonitrile (ACN)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Solvent Addition: Add a suitable solvent such as dichloromethane or acetonitrile to the flask. The volume should be sufficient to ensure good stirring.
-
Addition of Alkylating Agent: While stirring the suspension, add methyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the solid residue with a small amount of the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and unreacted imidazole.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.
-
Expected Yield: 80-90%
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Key Application: Synthesis of Zoledronic Acid
This compound is a crucial intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used for the treatment of osteoporosis, hypercalcemia of malignancy, and bone metastases.[6][7]
Synthetic Pathway to Zoledronic Acid
The synthesis involves the hydrolysis of this compound to imidazol-1-yl-acetic acid, followed by a reaction with phosphorous acid and phosphorus oxychloride.
Caption: Synthetic route from this compound to Zoledronic Acid.
Protocol for the Synthesis of Imidazol-1-yl-acetic Acid
Materials:
-
This compound
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Hydrolysis: In a round-bottom flask, combine this compound (1.0 eq) with a 10% aqueous solution of hydrochloric acid.
-
Heating: Heat the mixture to 65 °C and stir for 24 hours.[6]
-
Workup:
-
Cool the reaction mixture to room temperature and add toluene.[6]
-
Stir for 10 minutes and then transfer to a separatory funnel.
-
Separate the aqueous phase from the organic phase.[6]
-
Evaporate the water from the aqueous phase using a rotary evaporator to precipitate the imidazol-1-yl-acetic acid hydrochloride.[6]
-
Note: The subsequent conversion of imidazol-1-yl-acetic acid to zoledronic acid is a well-established process involving reaction with phosphorous acid and phosphorus oxychloride, but it requires specialized handling due to the corrosive nature of the reagents.[7]
Broader Applications in Pharmaceutical Synthesis
While the synthesis of zoledronic acid is a prominent application, the imidazole scaffold introduced by this compound is found in a wide array of other therapeutic agents.
Antifungal Agents
Many antifungal drugs, such as miconazole and ketoconazole, contain an imidazole ring which is crucial for their mechanism of action.[8] The imidazole nitrogen coordinates to the heme iron of cytochrome P450 enzymes, inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. While direct use of this compound in the synthesis of these specific drugs is not widely reported, it serves as a valuable starting material for creating novel imidazole-based antifungal candidates.
Anticancer Agents
The imidazole ring is also a key feature in several anticancer drugs.[9][10][11][12] For instance, dacarbazine, an alkylating agent used in the treatment of melanoma, contains an imidazole moiety. The ability of the imidazole ring to participate in various biological interactions makes it an attractive scaffold for the design of new anticancer therapies.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in pharmaceutical synthesis. Its straightforward preparation and the strategic importance of the imidazole moiety ensure its continued relevance in drug discovery and development. The detailed protocols provided in this guide offer a practical foundation for its synthesis and application. Future research will likely expand the utility of this and related imidazole building blocks in the creation of novel therapeutics targeting a wide range of diseases.
References
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. Available at: [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. ResearchGate. Available at: [Link]
-
Mokhtari Aliabad, J., et al. (2017). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum. Available at: [Link]
-
Pasha, Y., & Pujar, V. (2022). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology, 12(1), 1-11. Available at: [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. National Center for Biotechnology Information. Available at: [Link]
-
Pasha, Y., & Pujar, V. (2023). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology. Available at: [Link]
-
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chelghoum, C., et al. (2013). Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate. National Center for Biotechnology Information. Available at: [Link]
-
Duspara, P. A., et al. (2012). Synthesis and Reactivity of N-alkyl Carbamoylimidazoles: Development of N-methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent. The Journal of Organic Chemistry, 77(22), 10362-10368. Available at: [Link]
-
Al-Hourani, B. J., et al. (2021). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. Molecules, 26(3), 558. Available at: [Link]
-
Gholivand, K., et al. (2021). Synthesis of new imidazole-based ionic liquids with antifungal activity against Candida albicans. National Center for Biotechnology Information. Available at: [Link]
-
Özdemir, Y., et al. (2020). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. ResearchGate. Available at: [Link]
-
Begtrup, M. (2021). Can N-Alkyl- and N-Arylimidazoles be Prepared Directly from Alcohols and Phenols with N,N′-Carbonyldiimidazole? ResearchGate. Available at: [Link]
-
Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. ResearchGate. Available at: [Link]
-
Das, B., et al. (2021). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. RSC Advances, 11(48), 30209-30227. Available at: [Link]
-
Özdemir, Y., et al. (2020). Novel Imidazole Derivatives as Antifungal Agents: Synthesis, Biological Evaluation, ADME Prediction and Molecular Docking Studies. MDPI. Available at: [Link]
-
Ratrout, S., et al. (2014). A One-Pot and Efficient Synthesis of Zoledronic Acid Starting from Tert-butyl Imidazol-1-yl Acetate. ResearchGate. Available at: [Link]
-
Gomaa, M. A. (2017). Imidazoles as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]
-
Verma, B. K., et al. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1), 25-29. Available at: [Link]
-
Gomaa, M. A. (2017). Imidazoles as potential anticancer agents. MedChemComm, 8(5), 853-874. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 1-Methylimidazole. Available at: [Link]
-
Kuca, K., et al. (2006). Quaternary salts of 2-[(hydroxyimino)methyl]imidazole. 5. Structure-activity relationships for side-chain nitro-, sulfone-, amino-, and aminosulfonyl-substituted analogues for therapy against anticholinesterase intoxication. Journal of Medicinal Chemistry, 49(24), 7074-7082. Available at: [Link]
-
Singh, R., & Kaur, H. (2020). Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]
-
Romagnoli, R., et al. (2018). Synthesis and therapeutic potential of imidazole containing compounds. National Center for Biotechnology Information. Available at: [Link]
-
Sharma, A., et al. (2021). Recent advancement in imidazole as anti cancer agents: A review. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H8N2O2 | CID 557332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. sciforum.net [sciforum.net]
- 7. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazoles as potential anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Synthesis of N1-Alkylated Nitroimidazoles
Introduction: The Critical Role of N1-Alkylated Nitroimidazoles in Medicinal Chemistry
N1-alkylated nitroimidazoles are a cornerstone of numerous therapeutic agents, most notably in the treatment of anaerobic bacterial and parasitic infections.[1][2][3] The canonical example, metronidazole, and its derivatives, function as prodrugs that, once activated in anaerobic environments, generate reactive nitroso radicals which induce DNA damage in pathogenic microorganisms.[4] The precise regiochemistry of the alkyl substituent on the imidazole ring is paramount to the biological activity and pharmacokinetic profile of these drugs. Specifically, alkylation at the N1 position is often crucial for desired therapeutic effects.
However, the synthesis of these vital compounds is not without its challenges. The imidazole ring, being an ambident nucleophile, presents two potential sites for alkylation at the N1 and N3 positions.[5][6] This often leads to the formation of a mixture of regioisomers, complicating purification and reducing the overall yield of the desired N1-alkylated product.[6] Therefore, the development of regioselective synthetic methods is of paramount importance to researchers, scientists, and professionals in drug development.
This guide provides a detailed overview of a robust and field-proven method for the regioselective synthesis of N1-alkylated nitroimidazoles, focusing on the underlying principles that govern the reaction's selectivity. We will delve into a specific, optimized protocol, offering insights into experimental choices and providing a framework for troubleshooting and adaptation.
Guiding Principles: Understanding the Basis of Regioselectivity
The regioselectivity of N-alkylation on an unsymmetrically substituted nitroimidazole ring is governed by a delicate interplay of electronic and steric factors.[5][7]
-
Electronic Effects: The electron-withdrawing nature of the nitro group significantly influences the electron density of the imidazole ring.[5] In 4-nitroimidazole, the nitro group deactivates the adjacent N3 position more than the distal N1 position, making N1 the more nucleophilic and thus the preferred site for electrophilic attack.[8] Conversely, in 5-nitroimidazole, the N1 position is more deactivated, often favoring N3 alkylation.
-
Steric Hindrance: The size of the substituents on the imidazole ring and the bulkiness of the alkylating agent play a crucial role.[5][7] For instance, in 2-methyl-5-nitroimidazole, the steric bulk of the adjacent methyl and nitro groups can hinder attack at the N1 position, thereby favoring alkylation at the less sterically encumbered N3 position.[8]
-
Reaction Conditions: The choice of base, solvent, and temperature can dramatically influence the regiochemical outcome.[8][9][10] Basic conditions deprotonate the imidazole, forming an imidazolate anion where the negative charge is delocalized over both nitrogen atoms. The nature of the counter-ion (e.g., K+, Na+) and its coordination with the solvent can influence which nitrogen atom is more available for alkylation.[11]
Recommended Method: Solid-Liquid Phase-Transfer Catalysis
A highly effective and scalable method for achieving high regioselectivity for N1-alkylation of 4-nitroimidazoles is Solid-Liquid Phase-Transfer Catalysis (SL-PTC).[12][13] This method offers several advantages over traditional approaches, including milder reaction conditions, shorter reaction times, and often higher yields with excellent regioselectivity.[12]
The core principle of SL-PTC in this context involves the use of a solid inorganic base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) in a non-polar aprotic solvent (e.g., acetonitrile).[12][14] The catalyst facilitates the transfer of the imidazolate anion from the solid phase into the organic phase where it can react with the alkylating agent.[15][16]
Figure 1. Workflow for Solid-Liquid Phase-Transfer Catalysis.
Detailed Experimental Protocol: N1-Alkylation of 4-Nitroimidazole
This protocol provides a general procedure for the N1-alkylation of 4-nitroimidazole using an alkyl halide under SL-PTC conditions.
Materials:
-
4-Nitroimidazole
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
Tetrabutylammonium Bromide (TBAB)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitroimidazole (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and tetrabutylammonium bromide (0.02-0.1 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask (approximately 5-10 mL per gram of 4-nitroimidazole).
-
Addition of Alkylating Agent: Begin stirring the suspension and add the alkylating agent (1.2 eq.) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and maintain vigorous stirring.[8][9][12] The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 0.5 to 3 hours.[9][12]
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can often be purified by recrystallization or by flash column chromatography on silica gel if necessary.[9]
-
Data and Expected Outcomes
The SL-PTC method consistently provides high yields and excellent regioselectivity for the N1-alkylation of 4-nitroimidazole and its derivatives.
| Starting Material | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N3 Ratio | Reference |
| 4-Nitroimidazole | Ethyl Bromoacetate | K₂CO₃ | CH₃CN | 60 | 3 | 85 | >95:5 | [17] |
| 2-Methyl-4-nitroimidazole | Ethyl Chloroacetate | K₂CO₃ | CH₃CN | 70-80 | 0.5 | Excellent | N1 major | [12] |
| 4-Nitroimidazole | Benzyl Bromide | K₂CO₃ | CH₃CN | 60 | 2 | 88 | >95:5 | [9] |
| 4-Nitroimidazole | Allyl Bromide | K₂CO₃ | CH₃CN | 60 | 8 | 75 | >95:5 | [9] |
Table 1. Representative Results for N1-Alkylation of Nitroimidazoles.
Troubleshooting and Optimization
While the described protocol is robust, some common issues may arise. Here are some tips for troubleshooting and optimization:
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.
-
Increase the reaction temperature or time, but monitor for potential side product formation.
-
Ensure the potassium carbonate is finely ground to maximize its surface area.
-
-
Poor Regioselectivity:
-
For substrates other than 4-nitroimidazole, steric and electronic effects may favor N3 alkylation. A thorough understanding of the substrate's properties is crucial.[5]
-
Alternative methods, such as the Mitsunobu reaction, might offer better regioselectivity for certain substrates, although this often requires different starting materials (an alcohol instead of an alkyl halide).[18][19][20]
-
-
Reaction Stalls:
-
The phase-transfer catalyst can sometimes be "poisoned" by certain leaving groups, such as iodide.[14] If using an alkyl iodide, consider switching to the corresponding bromide or chloride.
-
Ensure vigorous stirring to maintain efficient mixing of the solid and liquid phases.
-
Conclusion
The regioselective synthesis of N1-alkylated nitroimidazoles is a critical process in the development of important pharmaceuticals. The Solid-Liquid Phase-Transfer Catalysis method presented here offers a reliable, efficient, and scalable approach to achieve high yields of the desired N1-regioisomer for 4-nitroimidazole derivatives. By understanding the fundamental principles of regioselectivity and carefully controlling the reaction conditions, researchers can successfully synthesize these valuable compounds for further investigation and application in drug discovery and development.
References
- ISC. Mitsunobu alkylation of imidazole: a convenient route to chiral ionic liquids.
- Liu, Z. Z., Chen, H. C., Cao, S. L., & Li, R. T. (1993). Solid — Liquid Phase — Transfer Catalytic Method for N-Alkylation of Nitroimidazole. Synthetic Communications, 23(18), 2611-2615.
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives. Molecules, 14(10), 4231-4241.
- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
- Dolg, M., et al. (2014). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 136(38), 13346-13355.
- Liu, Z. Z., et al. (1993). Solid — Liquid Phase — Transfer Catalytic Method for N-Alkylation of Nitroimidazole. Synthetic Communications, 23(18).
-
But, T. Y. S., & Toy, P. H. (2007). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 107(12), 5449-5495. Available from: [Link]
- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.
-
Abbas, N. A., et al. (2021). Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives. Pharmaceutical Sciences, 27(4), 488-497. Available from: [Link]
- BenchChem. (2025). Troubleshooting N-Alkylation Reactions of Imidazole. Technical Support Center.
-
Grimmett, M. R. (1970). N-Alkylation of imidazoles. University of Otago. Available from: [Link]
- Abood, N. A., et al. (2018). Preparation and biological evaluation of metronidazole derivatives with monoterpenes and eugenol. Medicinal Chemistry Research, 27(9), 2143-2153.
- Ghaffari, S. (2015). Synthesis of metronidazole. Google Patents.
-
Padwa, A., et al. (2005). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 70(15), 6077-6086. Available from: [Link]
-
Cudic, M., et al. (2013). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. ACS Medicinal Chemistry Letters, 4(12), 1148-1152. Available from: [Link]
-
Organic Synthesis. Mitsunobu reaction. Available from: [Link]
- BenchChem. (2025). How to avoid common pitfalls in nitroimidazole chemistry. Technical Support Center.
-
Alam, M. M., & Keeting, S. T. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1025-1037. Available from: [Link]
-
ResearchGate. Synthesis of metronidazole derivatives. Available from: [Link]
- BenchChem. (2025). Enhancing Regioselectivity of Imidazole Substitution Reactions. Technical Support Center.
-
ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... Available from: [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. Available from: [Link]
-
Miller, L. F., et al. (1975). Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents. Journal of Medicinal Chemistry, 18(9), 942-945. Available from: [Link]
-
Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link]
-
Fakhrian, A., et al. (2006). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Daru, 14(3), 145-150. Available from: [Link]
-
Varlamova, E. V., et al. (2021). Ionic Liquids: Advances and Applications in Phase Transfer Catalysis. Catalysts, 11(10), 1205. Available from: [Link]
-
Jenkins, T. C., et al. (1995). Design and synthesis of 2-nitroimidazoles with variable alkylating and acylating functionality. Journal of Medicinal Chemistry, 38(23), 4736-4745. Available from: [Link]
-
Fu, D., et al. (2018). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 19(11), 3569. Available from: [Link]
Sources
- 1. Synthesis and Antibacterial Activities of New Metronidazole and Imidazole Derivatives [mdpi.com]
- 2. Synthesis and Pharmacological Characterization of Metronidazole-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [ourarchive.otago.ac.nz]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Synthesis and Evaluation of N-Substituted Imidazole-5-Carboxamides for Antidepressant Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, underscoring the urgent need for novel and more effective therapeutic agents. The imidazole nucleus, a versatile heterocyclic scaffold, has emerged as a promising pharmacophore in the design of new central nervous system (CNS) active compounds.[1][2][3] This guide provides a comprehensive overview of the synthesis of N-substituted imidazole-5-carboxamides and the subsequent pharmacological evaluation of their antidepressant potential. We will delve into the rationale behind experimental designs, provide detailed, step-by-step protocols for synthesis and bioassays, and explore the critical structure-activity relationships (SAR) that govern the efficacy of these compounds.
Introduction: The Rationale for Imidazole-5-Carboxamides in Antidepressant Drug Discovery
The landscape of antidepressant pharmacotherapy has evolved significantly from first-generation tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) to selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1][4][5] Despite these advancements, a substantial portion of patients exhibit treatment-resistant depression (TRD), and existing medications are often accompanied by a delayed onset of action and undesirable side effects.[6] This necessitates the exploration of novel chemical scaffolds and mechanisms of action.
The imidazole ring is an attractive starting point for the development of new CNS agents due to its unique electronic properties and ability to interact with various biological targets.[1][2][7] Its presence in endogenous molecules like histamine and histidine points to its biocompatibility and potential for specific receptor interactions. Imidazole-containing compounds have demonstrated a wide array of biological activities, including antidepressant, analgesic, and anti-inflammatory properties.[2][8] Specifically, N-substituted imidazole-5-carboxamides have been investigated as analogues of established drugs like moclobemide, a reversible inhibitor of monoamine oxidase A (MAO-A), with studies indicating that modifications to this core structure can lead to enhanced potency.[4][5]
Serotonergic signaling is a key focus in depression research, and imidazole derivatives have been designed to modulate serotonin receptors and transporters.[1][3][9][10] The exploration of N-substituted imidazole-5-carboxamides, therefore, represents a rational approach to developing next-generation antidepressants with potentially improved efficacy and side-effect profiles.
Synthesis of N-Substituted Imidazole-5-Carboxamides: A Step-by-Step Protocol
The synthesis of N-substituted imidazole-5-carboxamides typically involves a multi-step process commencing from a readily available starting material. The following protocol outlines a general and adaptable synthetic route.
General Synthetic Scheme
The overall synthetic strategy involves the formation of an imidazole-5-carboxylic acid intermediate, followed by its conversion to an acid chloride, and subsequent amidation with a desired N-substituted amine.
Caption: General synthetic route for N-substituted imidazole-5-carboxamides.
Protocol: Synthesis of a Representative N-substituted Imidazole-5-carboxamide
This protocol details the synthesis of N-[2-(4-morpholinyl)ethyl)]-1-benzyl-2-(methylthio)-1H-imidazole-5-carboxamide, a compound that has shown antidepressant activity.[4]
Materials and Reagents:
-
1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
4-(2-aminoethyl)morpholine
-
Dry Tetrahydrofuran (THF)
-
Nitrogen gas supply
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Step 1: Synthesis of 1-benzyl-2-(methylthio)-1H-imidazole-5-carbonyl chloride
Causality: The carboxylic acid is converted to the more reactive acid chloride to facilitate the subsequent amidation reaction. Thionyl chloride is a common and effective reagent for this transformation.
-
To a solution of 1-benzyl-2-(methylthio)-1H-imidazole-5-carboxylic acid (1 equivalent) in a round-bottom flask, add an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Reflux the mixture for 2-3 hours under a nitrogen atmosphere. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude acid chloride is typically used in the next step without further purification.
Step 2: Synthesis of N-[2-(4-morpholinyl)ethyl)]-1-benzyl-2-(methylthio)-1H-imidazole-5-carboxamide
Causality: The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with the primary amine of 4-(2-aminoethyl)morpholine to form the stable amide bond. The reaction is performed at 0°C to control the exothermic nature of the reaction and minimize side products. Dry THF is used as the solvent to prevent hydrolysis of the acid chloride.
-
Dissolve 4-(2-aminoethyl)morpholine (1 equivalent) in dry THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of the previously prepared 1-benzyl-2-(methylthio)-1H-imidazole-5-carbonyl chloride (1 equivalent) in dry THF to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final N-substituted imidazole-5-carboxamide.[4]
Pharmacological Evaluation for Antidepressant Activity
The assessment of antidepressant potential involves a hierarchical screening process, beginning with in vitro assays to determine molecular targets and progressing to in vivo behavioral models to establish efficacy in a living system.
In Vitro Screening (Optional but Recommended)
Causality: In vitro assays provide initial insights into the mechanism of action of the synthesized compounds. These assays are typically high-throughput and cost-effective, allowing for the rapid screening of a large number of derivatives.
-
Monoamine Oxidase (MAO) Inhibition Assay: To determine if the compounds inhibit MAO-A or MAO-B, which are key enzymes in the metabolism of monoamine neurotransmitters.
-
Receptor Binding Assays: To assess the affinity of the compounds for various CNS receptors implicated in depression, such as serotonin (5-HT) and norepinephrine transporters.[1][11]
-
Neurotransmitter Uptake Inhibition Assays: To measure the ability of the compounds to block the reuptake of serotonin, norepinephrine, and dopamine in synaptosomal preparations.[12]
In Vivo Behavioral Screening
Causality: In vivo models are essential for evaluating the overall pharmacological effect of a compound in a complex biological system and are predictive of potential antidepressant activity in humans.[13][14]
Caption: Workflow for in vivo antidepressant screening.
Protocol: Forced Swim Test (FST) in Mice
The FST is a widely used and validated model for screening potential antidepressant drugs.[4][12][14][15] The test is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.
Materials and Animals:
-
Male Swiss mice (20-25 g)
-
Glass cylinder (25 cm height, 10 cm diameter)
-
Water maintained at 23-25°C
-
Test compounds and vehicle control (e.g., saline with a drop of Tween 80)
-
Standard antidepressant drug (e.g., Moclobemide, Imipramine)
-
Stopwatch and video recording system (optional)
Procedure:
-
Acclimatization: Allow the mice to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Pre-test Session (Day 1): Individually place each mouse in the glass cylinder containing water (15 cm deep) for 15 minutes. This session serves as a habituation period.
-
Drug Administration (Day 2): 24 hours after the pre-test session, administer the test compounds, vehicle, or standard drug intraperitoneally (i.p.) at various doses. Typically, drug administration occurs 30-60 minutes before the test session.
-
Test Session (Day 2): Place the mice back into the cylinder with water. Record the total duration of immobility during a 5-6 minute test period. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time of the test groups with the vehicle control group. A significant reduction in immobility time is indicative of antidepressant-like activity. Statistical analysis is typically performed using ANOVA followed by a post-hoc test.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between the chemical structure of the N-substituted imidazole-5-carboxamides and their biological activity is crucial for optimizing lead compounds.
-
The Imidazole Core: The electronic nature of the imidazole ring can influence its interaction with biological targets. Substitution on the imidazole ring can modulate the compound's pharmacokinetic and pharmacodynamic properties.[1]
-
The N-Substituent on the Carboxamide: The nature of the N-substituent is a key determinant of activity. Variations in the length, branching, and presence of other functional groups (e.g., morpholine, piperazine) can significantly impact potency and selectivity. For instance, the presence of an arylpiperazine moiety has been explored for targeting serotonin receptors.[1][9]
-
Substituents on the Imidazole Nitrogen: The substituent at the N-1 position of the imidazole ring can also influence activity. For example, a benzyl group has been shown to be effective in certain series of compounds.[4]
Table 1: Illustrative SAR Data for N-substituted Imidazole-5-carboxamides
| Compound | N-Substituent (R) | Antidepressant Activity (FST) - MED (mg/kg, i.p.) | Reference |
| Moclobemide | N/A (Reference Drug) | 20 | [4][5] |
| 7a | -CH₂CH₂-morpholine (with 1-benzyl-2-methylthio-imidazole) | 2.5 | [4][5] |
| 7b | -CH₂CH₂-morpholine (with 1-benzyl-2-ethylthio-imidazole) | 1.25 | [4][5] |
| 7c | -CH₂CH₂-morpholine (with 1-benzyl-2-benzylthio-imidazole) | 2.5 | [4][5] |
MED: Minimum Effective Dose
The data in Table 1 suggests that replacing the phenyl ring of moclobemide with a substituted imidazole ring can lead to a significant increase in antidepressant potency in the FST model.[4][5] The variation in the alkylthio group at the 2-position of the imidazole also modulates the activity, with the ethylthio group (7b) showing the highest potency in this series.
Conclusion and Future Directions
The synthesis and evaluation of N-substituted imidazole-5-carboxamides represent a promising avenue for the discovery of novel antidepressant agents. The protocols outlined in this guide provide a framework for the rational design, synthesis, and pharmacological screening of these compounds. Future research should focus on expanding the diversity of substituents on both the imidazole core and the carboxamide nitrogen to further explore the SAR. Additionally, promising candidates identified through initial screening should be subjected to more extensive preclinical evaluation, including additional animal models of depression, pharmacokinetic studies, and detailed mechanism of action investigations to validate their therapeutic potential.
References
-
Hadizadeh, F., Hosseinzadeh, H., Motamed-Shariaty, V. S., Seifi, M., & Kazemi, S. (2008). Synthesis and Antidepressant Activity of N-Substituted Imidazole-5-Carboxamides in Forced Swimming Test Model. Iranian Journal of Pharmaceutical Research, 7(1), 29-33. [Link]
-
Wentland, M. P., Bailey, D. M., Alexander, E. J., Castaldi, M. J., Ferrari, R. A., Haubrich, D. R., ... & Perrone, M. H. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489. [Link]
-
Slideshare. (n.d.). Screening of antidepressant. [Link]
-
ResearchGate. (2008). Synthesis and Antidepressant Activity of N-Substituted Imidazole-5-Carboxamides in Forced Swimming Test Model. [Link]
-
Drago, F. (2009). Models for depression in drug screening and preclinical studies: Future directions. World Journal of Psychiatry, 1(1), 28-31. [Link]
-
Goel, K. K., Thapliyal, S., Kharb, R., Joshi, G., Negi, A., & Kumar, B. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Pharmaceuticals, 16(9), 1208. [Link]
-
Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]
-
NEUROFIT. (n.d.). In vivo and in vitro models of Depression. [Link]
-
Li, Y., Wang, Y., Liu, Y., Zhang, Y., Li, X., & Wang, Y. (2021). A Reliable High-Throughput Screening Model for Antidepressant. Frontiers in Psychiatry, 12, 735581. [Link]
-
MDPI. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. [Link]
-
Frontiers Media. (2024). Trends in research on novel antidepressant treatments. [Link]
-
European Pharmaceutical Review. (2007). Novel strategies for antidepressant drug discovery. [Link]
-
The Journal of Medical Investigation. (2005). Virtual screening models for finding novel antidepressants. [Link]
-
BioPharma Notes. (2022). Screening of Anti-depressants. [Link]
-
National Institutes of Health. (2021). Novel Pharmacological Approaches to the Treatment of Depression. [Link]
-
ACS Publications. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. [Link]
-
National Institutes of Health. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. [Link]
-
National Institutes of Health. (2021). Synthesis and therapeutic potential of imidazole containing compounds. [Link]
-
PubMed. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. [Link]
-
PubMed. (2016). The Role of Nitric Oxide in the Antidepressant Actions of 5-Aminoimidazole-4-Carboxamide-1-β-D-Ribofuranoside in Insulin-Resistant Mice. [Link]
-
Aalto University. (2023). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. [Link]
-
ResearchGate. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. [Link]
Sources
- 1. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.aalto.fi [research.aalto.fi]
- 4. brieflands.com [brieflands.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Trends in research on novel antidepressant treatments [frontiersin.org]
- 7. chemijournal.com [chemijournal.com]
- 8. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies | MDPI [mdpi.com]
- 10. Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of Anti-depressants - BioPharma Notes [biopharmanotes.com]
- 13. wjgnet.com [wjgnet.com]
- 14. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]
- 15. Screening of antidepressant | PPTX [slideshare.net]
Application Notes and Protocols for the Analytical Characterization of Synthesized Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Rigorous Characterization
Imidazole and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, ionic liquids, and functional materials.[1][2][3] The biological and chemical properties of these compounds are exquisitely sensitive to their substitution patterns, three-dimensional structure, and purity. Therefore, the rigorous and comprehensive characterization of newly synthesized imidazole derivatives is not merely a procedural step but a fundamental requirement for ensuring scientific integrity, reproducibility, and the successful translation of research into application.
This guide provides an in-depth exploration of the primary analytical techniques employed for the structural elucidation and purity assessment of imidazole derivatives. As a senior application scientist, the focus extends beyond simple procedural descriptions to encompass the underlying principles, the rationale behind methodological choices, and the interpretation of the resulting data. The protocols are designed to be self-validating, ensuring that researchers can have high confidence in their results.
An Integrated Analytical Workflow
The characterization of a novel imidazole derivative is a multi-faceted process. No single technique can provide a complete picture. Instead, a synergistic approach is required, where the results from different analyses are pieced together to build a comprehensive and unambiguous profile of the compound. The following workflow illustrates a logical progression from a newly synthesized compound to a fully characterized entity.
Caption: Integrated workflow for the characterization of imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is arguably the most powerful tool for the initial structural elucidation of organic molecules. For imidazole derivatives, ¹H and ¹³C NMR provide unambiguous information about the molecular skeleton, the substitution pattern, and the electronic environment of each atom. It is particularly crucial for distinguishing between isomers and identifying tautomeric forms, which are common in imidazole chemistry.[4][5]
Application Note: Deciphering Tautomerism and Substitution The imidazole ring contains two nitrogen atoms, and a proton can reside on either one, leading to prototropic tautomerism.[4] This dynamic equilibrium can be influenced by the solvent, temperature, and the nature of the substituents. Variable-temperature NMR experiments can be invaluable in studying these dynamics.[4][6] Furthermore, 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for definitively assigning proton signals to their corresponding carbon atoms, which is critical when dealing with complex substitution patterns.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified imidazole derivative.
-
Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) in a clean, dry NMR tube.[6] The choice of solvent is critical; DMSO-d₆ is often preferred as it can help in observing the N-H proton of the imidazole ring, which may exchange too rapidly in other solvents.[8]
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
-
Instrumental Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
¹³C NMR:
-
-
Data Analysis & Interpretation:
-
Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling and neighbor relationships.
-
Correlate ¹H and ¹³C signals using 2D NMR data (if acquired) to build the molecular structure.
-
| Typical NMR Data for Imidazole Derivatives | |
| Nucleus | Typical Chemical Shift (δ, ppm) |
| Imidazole NH | 10.0 - 13.0 (often broad)[9] |
| Imidazole CH | 7.0 - 8.5[10] |
| Imidazole C | 115 - 145[11] |
| Substituent Protons | Varies based on functional group |
Mass Spectrometry (MS): Confirming Molecular Identity
Expertise & Experience: Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound, thereby confirming its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing a highly accurate mass measurement that can distinguish between compounds with the same nominal mass but different elemental compositions.
Application Note: From Simple Confirmation to Complex Interactions While HRMS is used for routine confirmation, techniques like native Mass Spectrometry have shown that imidazole and its derivatives can act as charge-reducing reagents, helping to stabilize noncovalent biomolecular complexes for analysis.[12][13] For synthetic chemists, MS coupled with a chromatographic technique (GC-MS or LC-MS) is a powerful combination for identifying impurities and reaction byproducts, even at trace levels.[14][15]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent that is compatible with the ionization source (e.g., acetonitrile, methanol, or a mixture with water).
-
The solvent should be high purity (LC-MS grade) to minimize background interference.
-
-
Instrumental Parameters (ESI-TOF or Orbitrap):
-
Ionization Mode: Electrospray Ionization (ESI) is most common for polar imidazole derivatives. Use positive ion mode [M+H]⁺ for basic imidazoles or negative ion mode [M-H]⁻ for acidic derivatives.
-
Mass Analyzer: Set to acquire data over a mass range that comfortably includes the expected molecular ion.
-
Resolution: Operate at high resolution (>10,000) to obtain accurate mass measurements.
-
-
Data Analysis & Interpretation:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Compare the measured accurate mass with the theoretical mass calculated for the expected molecular formula. The mass difference should be less than 5 ppm.
-
Analyze the isotopic pattern of the molecular ion peak. It should match the theoretical pattern for the proposed elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For imidazole derivatives, it is excellent for confirming the presence of the N-H bond, aromatic C-H bonds, and C=N and C=C bonds within the ring, as well as functional groups on any substituents.[9][16]
Application Note: Tracking Reaction Progress FT-IR is particularly useful for monitoring the progress of a synthesis. For example, in a reaction where a carbonyl group is converted into part of the imidazole ring, the disappearance of the strong C=O stretching band and the appearance of characteristic imidazole ring vibrations provide clear evidence of the transformation.
Experimental Protocol: FT-IR (ATR or KBr Pellet)
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Grind a small amount of sample (~1-2 mg) with ~100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumental Parameters:
-
Scan the sample typically from 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Interpretation:
-
Identify characteristic absorption bands and assign them to specific functional groups.
-
| Characteristic FT-IR Bands for Imidazole Derivatives | |
| Functional Group | Typical Wavenumber (cm⁻¹) |
| N-H Stretch (Imidazole Ring) | 3100 - 3500 (often broad)[9][16] |
| Aromatic C-H Stretch | 3000 - 3100[9] |
| C=N Stretch | 1610 - 1680[9] |
| C=C Stretch (Ring Vibrations) | 1450 - 1600[9][17] |
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
Expertise & Experience: HPLC is the workhorse technique for assessing the purity of synthesized compounds.[1] For imidazole derivatives, which are often polar, reversed-phase HPLC (RP-HPLC) is the most common mode. It allows for the separation of the main product from starting materials, byproducts, and other impurities, enabling accurate quantification of purity.
Application Note: Method Development and Enantiomeric Separation Developing a robust HPLC method is crucial. Key parameters to optimize include the column chemistry (e.g., C8, C18), mobile phase composition (e.g., acetonitrile/water or methanol/water), and the pH of the aqueous component, which can significantly affect the retention of ionizable imidazoles.[18][19] For chiral imidazole derivatives, specialized chiral columns (e.g., Chiralcel) are necessary to separate enantiomers.[20]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Dilute as necessary.
-
Prepare the mobile phases using HPLC-grade solvents. A typical mobile phase system is a mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄ adjusted to a specific pH) and an organic modifier (e.g., methanol or acetonitrile).[18][21]
-
Filter and degas all mobile phases before use.
-
-
Instrumental Conditions:
-
Column: A C8 or C18 column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]
-
Mobile Phase: Start with an isocratic method (e.g., 70:30 Methanol:Buffer) or a linear gradient to elute compounds with a wide range of polarities.[21]
-
Flow Rate: Typically 1.0 mL/min.[21]
-
Detection: UV detector set at a wavelength where the imidazole derivative has strong absorbance (e.g., 210-300 nm).[18][22]
-
Column Temperature: Maintain at a constant temperature (e.g., 40 °C) for reproducibility.[15]
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the main compound as a percentage of the total peak area.
-
For quantitative analysis, create a calibration curve using standards of known concentrations.[1]
-
X-ray Crystallography: The Definitive Structure
Expertise & Experience: Single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule. It yields precise information on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding), which are critical for understanding the compound's properties and for applications like drug design.[23][24][25]
Application Note: From Molecule to Crystal Packing The power of X-ray crystallography extends beyond the structure of a single molecule. It reveals how molecules pack together in the solid state, stabilized by intermolecular forces like C-H···F or π-π stacking interactions.[24][26] This information is vital in materials science and for understanding the solid-state properties of pharmaceutical compounds.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Critical Step):
-
High-quality single crystals are paramount. This is often the most challenging step.
-
Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution.
-
Experiment with a variety of solvents and solvent mixtures.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
| Key Data from X-ray Crystallography | |
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating crystal unit.[24] |
| Space Group | Symmetry of the crystal lattice.[24] |
| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |
| Bond Lengths & Angles | Definitive geometric parameters of the molecule.[24] |
| Intermolecular Interactions | Details on hydrogen bonds, π-stacking, etc.[24][26] |
Ancillary Techniques: UV-Visible Spectroscopy & Elemental Analysis
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Imidazole derivatives typically show characteristic absorption peaks in the UV region.[27] The position and intensity of the maximum absorption (λ_max) can be influenced by the solvent and the substituents on the imidazole ring, offering insights into the compound's electronic structure.[27][28]
Elemental Analysis (CHN Analysis): This combustion analysis technique determines the mass percentages of carbon, hydrogen, and nitrogen in a compound. The experimental values are compared to the theoretical percentages calculated from the proposed molecular formula. A close match (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.[2][26][29]
References
-
Hogan, C. J., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry. [Link]
-
Hogan, C. J., et al. (2019). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. PubMed. [Link]
-
Kant, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Chemistry. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. CONICET Digital. [Link]
-
Al-Masoudi, N. A., et al. (2015). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. [Link]
-
Czerwińska, K., et al. (2011). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry. [Link]
-
German, K. E., et al. (2021). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. Molecules. [Link]
-
Li, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]
-
Zhang, Q., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules. [Link]
-
Singh, A., et al. (2020). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research. [Link]
-
Kant, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. ResearchGate. [Link]
-
Al-Amiery, A. A. (2016). Elemental Analysis (Theoretical and Practical Values) for synthesized Compounds. ResearchGate. [Link]
-
Li, Y., et al. (2021). Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. Molecules. [Link]
-
Li, Y., et al. (2021). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. ResearchGate. [Link]
-
Kumar, S., & Selvam, P. (2017). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d) Im-AlIITM-41 and (e) Im-IITM-41. ResearchGate. [Link]
-
Lázaro Martínez, J. M., et al. (2010). NMR characterization of the hydrate- and the aldehyde-forms of imidazole-2-carboxaldehyde and derivatives. ResearchGate. [Link]
-
Liu, Y., et al. (2020). Imidazole Compounds: Synthesis, Characterization and Application in Optical Analysis. ResearchGate. [Link]
-
El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. [Link]
-
Thomas, S. P., et al. (2018). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. IntechOpen. [Link]
-
Mohsen, M., et al. (2020). FTIR spectra of imidazole, ZnImCP and S-ZnImCPs. ResearchGate. [Link]
-
Deister, C., et al. (2019). UV-Vis extinction coefficients of Im, IC, and BI obtained in this work, recommended values, and comparison with the literature data. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2015). 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c. ResearchGate. [Link]
-
El-Kimary, E. I., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. [Link]
-
de Oliveira, R. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
-
Kadem, K. J., et al. (2015). FTIR spectra of Imidazole. ResearchGate. [Link]
-
MestizoJoe (2013). RP HPLC method for Imidazole. Chromatography Forum. [Link]
-
Reddy, C. S., et al. (2016). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Der Pharma Chemica. [Link]
-
Sivaraman, P., et al. (2019). 1 H-NMR spectrum of imidazole derivative (IMD) in D6-DMSO. ResearchGate. [Link]
-
Wu, X., et al. (2014). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis (Part B:Chemical Analysis). [Link]
-
Moody, P. C. E., et al. (2011). UV-visible absorption properties of imidazole-bound, imidazole-free , and ferrous/CO-bound forms of XplA. ResearchGate. [Link]
-
Sharma, A., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances. [Link]
-
Sharma, A., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Semantic Scholar. [Link]
-
Ahmadi, A., et al. (2024). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Journal of Biological and Molecular Chemistry. [Link]
-
Parab, R. H., et al. (2010). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Asian Journal of Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 20. ptfarm.pl [ptfarm.pl]
- 21. researchgate.net [researchgate.net]
- 22. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives [article.sapub.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Optimizing Methyl 1H-imidazol-1-ylacetate Synthesis
Executive Summary & Mechanistic Insight[1][2][3]
The synthesis of Methyl 1H-imidazol-1-ylacetate (often an intermediate for bisphosphonates like Zoledronic acid) appears deceptively simple: a nucleophilic substitution (
However, researchers frequently report yields ranging from 30% to 50%, far below the theoretical maximum.[1] The "yield loss" is rarely due to a lack of conversion but rather two competing thermodynamic sinks:
-
Bis-Alkylation (Quaternization): The product (a mono-substituted imidazole) retains a nucleophilic nitrogen (N3).[1] If the reaction conditions are too aggressive or stoichiometry is uncontrolled, the product reacts with a second equivalent of alkyl halide to form a quaternary imidazolium salt (an "ionic liquid" tar).[1]
-
Ester Hydrolysis: The methyl ester is highly susceptible to base-catalyzed hydrolysis.[1] Standard aqueous workups with high pH (due to residual carbonate/amine bases) will rapidly cleave the ester to the water-soluble acid, which is then lost in the aqueous phase.[1]
This guide restructures the protocol to mitigate these specific failure modes.
Critical Control Points (The "Why")
Before starting, review these parameters. They are the difference between a 40% and an 85% yield.[1]
| Parameter | Standard Practice (Flawed) | Optimized Practice (Recommended) | Technical Rationale |
| Stoichiometry | 1:1 Ratio or Excess Alkyl Halide | Excess Imidazole (2.0 - 3.0 equiv) | Excess imidazole acts as a "buffer" to consume the alkylating agent before it can react with the product (preventing bis-alkylation).[1] |
| Base | NaOH / KOH | Strong hydroxide bases promote rapid ester hydrolysis.[1] Carbonates are milder.[1] | |
| Solvent | DMF (High boiling point) | Acetonitrile (MeCN) or Acetone | DMF is difficult to remove without high heat (degradation) or water washes (hydrolysis).[1] MeCN allows for a "dry workup."[1] |
| Temperature | Reflux (>80°C) | Controlled (RT to 50°C) | Higher temperatures favor the higher activation energy pathway: quaternization.[1] |
Optimized Experimental Protocol
Reagents:
-
Imidazole (Reagent Grade, 2.5 equiv)[1]
-
Methyl Chloroacetate (1.0 equiv)[1]
-
Potassium Carbonate (
, anhydrous, pulverized, 2.0 equiv)[1] -
Acetonitrile (Dry, HPLC grade)[1]
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a drying tube (CaCl2), suspend Imidazole (2.5 eq) and
(2.0 eq) in dry Acetonitrile (10 mL per gram of imidazole). Stir at Room Temperature (RT) for 30 minutes.-
Note: Pulverizing the
increases surface area, crucial for heterogeneous reactions.[1]
-
-
Controlled Addition: Cool the suspension to 0°C (ice bath). Add Methyl Chloroacetate (1.0 eq) dropwise over 20–30 minutes.
-
Why: Keeping the concentration of the alkylating agent low relative to the imidazole prevents the product from competing for the electrophile.[1]
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 6–12 hours. Monitor by TLC (DCM:MeOH 95:5).[1]
-
Target: Consumption of Methyl Chloroacetate, NOT Imidazole.[1]
-
-
Dry Workup (Crucial for Yield):
-
Filtration: Filter the reaction mixture through a Celite pad or sintered glass to remove solid inorganic salts (
, residual , and imidazolium salts). -
Washing: Wash the filter cake with a small amount of dry MeCN.[1]
-
Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <45°C. You will obtain an oil containing the Product + Excess Imidazole.[1]
-
-
Purification:
-
Option A (Distillation): Vacuum distillation is possible but risks decomposition.[1]
-
Option B (Column Chromatography): Use Silica Gel.[1] Elute first with 100% DCM (to remove non-polar impurities), then gradient to 5% MeOH/DCM.[1] The excess imidazole will elute after or very close to the product, so careful fractionation is needed.[1]
-
Visualizing the Chemistry
Pathway Analysis: The "Fork in the Road"
This diagram illustrates why stoichiometry and temperature control are non-negotiable.
Caption: Path A is the desired route. Path B occurs if alkyl halide is in excess.[1] Path C occurs if water is introduced at high pH.[1]
Troubleshooting Center (FAQs)
Category 1: Low Yield / "Missing" Product
Q: My TLC showed full conversion, but after aqueous workup, I recovered almost nothing. Where did it go? A: You likely hydrolyzed the ester.[1] The imidazole ring is basic; if you add water to the reaction mixture without neutralizing, the local pH can spike, hydrolyzing the methyl ester to the acid (Imidazol-1-yl-acetic acid).[1] This acid is extremely water-soluble and will remain in the aqueous layer during extraction.[1]
-
Fix: Avoid aqueous workup entirely (see "Dry Workup" above).[1][2][3] If you must use water, buffer it to pH 7–8 immediately and use continuous extraction with DCM or Chloroform/Isopropanol (3:1).[1]
Q: I used DMF as a solvent, and I can't get rid of it without "cooking" my product. A: DMF has a high boiling point (153°C).[1] Removing it requires high vacuum and heat, which can degrade the thermally sensitive ester.[1]
-
Fix: Switch to Acetonitrile (MeCN). It boils at 82°C and is easily removed.[1] If you are stuck with DMF, pour the reaction into ice-cold brine and extract 5x with Ethyl Acetate, but expect yield loss.[1]
Category 2: Impurity Profiles
Q: I have a sticky, gummy precipitate at the bottom of my flask. A: This is the quaternary ammonium salt (Bis-alkylation).[1] It happens when the product (which still has a nucleophilic nitrogen) attacks a second molecule of Methyl Chloroacetate.[1]
-
Fix: This confirms you had either (1) too high a temperature or (2) a local excess of alkylating agent.[1] Ensure you add the chloroacetate dropwise to the imidazole/base mixture, not the other way around.[1]
Q: My product contains a significant amount of starting material (Imidazole). A: If you followed the optimized protocol, this is intentional (using excess imidazole to prevent bis-alkylation).
-
Fix: Imidazole is much more polar than the ester.[1] It can be removed via a short silica plug eluting with 100% DCM or Ethyl Acetate (Product elutes) followed by MeOH (Imidazole elutes).[1] Alternatively, if your product is an oil, rapid vacuum distillation can separate them.[1]
Advanced Workflow: Workup Decision Tree
Use this logic flow to determine the correct isolation method based on your solvent choice.
Caption: Decision matrix for isolation. MeCN pathway avoids aqueous contact, preserving the ester.
References
-
Zoledronic Acid Precursor Synthesis (General N-Alkylation context)
-
Title: A convenient and practical synthesis of imidazol-1-yl-acetic acid hydrochloride.[1][4][2][3]
-
Source: NIH / PubMed Central (2008).[1]
-
Relevance: Establishes the instability of the ester in aqueous media and the preference for t-butyl esters to mitigate this; confirms the mechanism of bis-alkylation side products.[1]
-
URL:[Link]
-
-
Solvent-Free and Green Approaches
-
Chemical Properties & Stability
Sources
- 1. ijfmr.com [ijfmr.com]
- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 5. Methyl Imidazol-1-yl-acetate-D3 | 1185134-32-0 [chemicalbook.com]
- 6. This compound | C6H8N2O2 | CID 557332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Purification of Imidazole Derivatives
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the purification of imidazole derivatives. The unique chemical properties of the imidazole ring, including its basicity and polarity, often present significant challenges during isolation and purification. This guide offers practical, experience-driven solutions to help you navigate these complexities and achieve high-purity compounds.
I. Troubleshooting Guide: Common Purification Hurdles
This section directly addresses specific issues encountered during the purification of imidazole derivatives, offering step-by-step solutions and the scientific rationale behind them.
Column Chromatography Complications
Column chromatography is a cornerstone of purification in organic synthesis.[1] However, the basic nature of the imidazole nucleus can lead to problematic interactions with the acidic silica gel stationary phase.[2]
Q1: My imidazole derivative is showing significant tailing or streaking on the silica gel column, leading to poor separation.
A1: Tailing is a frequent issue caused by the strong interaction between the basic nitrogen atoms of the imidazole ring and the acidic silanol groups on the surface of the silica gel.[2] This interaction leads to a non-uniform elution front.
-
Expert Insight & Solution:
-
Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) or pyridine at a concentration of 0.1-1% (v/v) will neutralize the acidic sites on the silica gel, minimizing the strong adsorption of your basic imidazole derivative and resulting in sharper, more symmetrical peaks.[3]
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Neutral or basic alumina can be excellent alternatives to silica gel for the purification of basic compounds like imidazoles.[2][3]
-
Optimize Solvent System: Experiment with different solvent systems. Common choices for imidazole derivatives include ethyl acetate/hexanes, dichloromethane/methanol, and chloroform/methanol.[3] Sometimes, a more polar solvent can help to disrupt the strong interaction with the silica gel.
-
Q2: My imidazole derivative is co-eluting with impurities or starting materials.
A2: Co-elution occurs when the polarity of your target compound is very similar to that of an impurity.
-
Expert Insight & Solution:
-
Employ Gradient Elution: If you are using an isocratic (constant solvent composition) mobile phase, switching to a gradient elution can significantly improve separation.[3] Start with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with very close Rf values.
-
Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel (or the stationary phase you are using) and load the resulting dry powder onto the column.[3] This technique often leads to sharper bands and better resolution.
-
Alternative Chromatography Modes: For very polar imidazole derivatives that are difficult to separate from other polar impurities, consider more advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC columns are specifically designed to retain and separate highly polar compounds.[2][4]
-
Q3: I am experiencing low recovery of my compound after column chromatography.
A3: Low recovery can be due to several factors, including irreversible adsorption onto the stationary phase or degradation of the compound.
-
Expert Insight & Solution:
-
Compound Instability: Imidazole derivatives can sometimes be unstable on acidic silica gel.[3] If you suspect degradation, try to perform the chromatography as quickly as possible (flash chromatography) and consider using a less acidic stationary phase like neutral alumina.
-
Irreversible Adsorption: The same strong interactions that cause tailing can, in extreme cases, lead to your compound not eluting from the column at all. The use of a basic modifier in the eluent is crucial to prevent this.[3]
-
Check for Non-UV Active Impurities: If you are monitoring your fractions by UV-Vis, be aware that a co-eluting impurity that is not UV-active might be present, leading to an overestimation of the purity of your fractions and a seemingly lower yield of the pure compound.[3] Analyze your fractions by other methods like NMR or mass spectrometry to confirm their purity.
-
Recrystallization Roadblocks
Recrystallization is a powerful technique for obtaining highly pure crystalline solids. However, finding the right conditions for imidazole derivatives can be challenging.[1]
Q1: I am struggling to find a suitable solvent for the recrystallization of my imidazole derivative.
A1: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3]
-
Expert Insight & Solution:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Start with small amounts of your crude product in test tubes and add a few drops of different solvents. Common choices include ethanol, methanol, ethyl acetate, acetone, toluene, and mixtures thereof.
-
Use a Co-solvent System: If a single solvent doesn't provide the desired solubility profile, a co-solvent system (a mixture of a "good" solvent and a "poor" solvent) can be very effective.[4] Dissolve your compound in a minimal amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes slightly turbid. Allow the solution to cool slowly to induce crystallization.
-
Q2: My imidazole derivative is "oiling out" instead of forming crystals during recrystallization.
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or cooled too quickly.[4]
-
Expert Insight & Solution:
-
Slower Cooling: Allow the hot solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help to control the cooling rate.[4]
-
Use More Solvent: The concentration of your compound might be too high. Add more of the "good" solvent to the hot solution to ensure it remains fully dissolved as it cools.[4]
-
Adjust Solvent Polarity: The polarity of your solvent system may be too close to that of your compound. Try a different solvent or adjust the ratio of your co-solvent system.[4]
-
Acid-Base Extraction Issues
Acid-base extraction is a highly effective method for separating acidic, basic, and neutral compounds.[5][6] Given the basicity of the imidazole ring, this technique is particularly useful for purifying imidazole derivatives.[3]
Q1: An emulsion has formed during the acid-base extraction, and the layers are not separating.
A1: Emulsions are common when vigorously shaking a mixture of organic and aqueous layers, especially when a base is involved.[3]
-
Expert Insight & Solution:
-
Add Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which helps to break the emulsion and improve layer separation.[3]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without forming a stable emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.
-
Q2: My imidazole derivative does not precipitate out of the aqueous layer after neutralization.
A2: This is a common issue, particularly with more polar imidazole derivatives that have significant water solubility even in their neutral form.[3]
-
Expert Insight & Solution:
-
Back-Extraction: After neutralizing the acidic aqueous layer, if your compound does not precipitate, you will need to perform a back-extraction.[3] Extract the neutralized aqueous solution multiple times with an organic solvent like dichloromethane or ethyl acetate to recover your product.
-
Salt Saturation: Before back-extraction, saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of your organic compound in the aqueous phase (salting out), leading to a more efficient extraction.
-
Consider the Salt Formed: If you used a strong acid (like HCl) and a strong base (like NaOH) for the extraction and neutralization, the high concentration of the resulting salt (NaCl) in the aqueous layer can sometimes increase the solubility of your polar compound.[3] If possible, using a weaker base like sodium bicarbonate for neutralization might be beneficial.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in imidazole derivative syntheses?
A1: Common impurities often include unreacted starting materials, such as the aldehyde, amine, and ammonia components used in many imidazole syntheses.[7] Side products from competing reactions can also be present. For instance, in syntheses involving alkylation, both N-1 and N-3 alkylated isomers can be formed. It is also important to be aware of potential process-related impurities, such as residual catalysts or solvents.[8]
Q2: How can I remove residual unreacted imidazole from my reaction mixture?
A2: Unreacted imidazole is a common impurity. Fortunately, its high polarity and water solubility make it relatively easy to remove.[4]
-
Aqueous Wash: A simple aqueous wash of your organic reaction mixture is often sufficient. To enhance its removal, an acidic wash (e.g., with dilute HCl) will protonate the imidazole, making it even more soluble in the aqueous layer.[4]
-
Silica Gel Plug: If your product is significantly less polar than imidazole, a quick filtration through a short plug of silica gel can effectively remove the highly polar imidazole.[4]
Q3: Are there any stability concerns I should be aware of when purifying imidazole derivatives?
A3: While the imidazole ring itself is generally stable, certain derivatives can be sensitive to purification conditions.
-
Acid Sensitivity: Some functional groups on your imidazole derivative may be sensitive to the acidic conditions of silica gel chromatography or acid-base extraction.[4] Always consider the stability of all functional groups in your molecule when choosing a purification strategy.
-
Metal Chelation: The imidazole ring can chelate metal ions.[9][10] If your synthesis involves metal catalysts, residual metals can sometimes be challenging to remove and may require specific workup procedures, such as washing with a chelating agent like EDTA.
III. Experimental Protocols
Protocol 1: Flash Column Chromatography of a Substituted Imidazole
This protocol provides a general guideline and should be optimized for your specific compound.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add silica gel (approximately 2-3 times the weight of your crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3]
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes/ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 50:50 hexanes/ethyl acetate). A step or linear gradient can be used.[3]
-
If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[3]
-
Protocol 2: Recrystallization of a 2,4,5-Trisubstituted Imidazole
-
Solvent Selection:
-
Place a small amount of the crude product (e.g., 20-30 mg) in a test tube.
-
Add a few drops of a test solvent. If it dissolves immediately at room temperature, the solvent is too polar. If it is insoluble even when heated, the solvent is not polar enough.
-
The ideal solvent will dissolve the compound when hot but not at room temperature.[3]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.[4]
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to a constant weight.[3]
-
Protocol 3: Acid-Base Extraction for Purification of an N-Alkylated Imidazole
-
Dissolution:
-
Dissolve the crude reaction mixture in an organic solvent that is immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).[3]
-
-
Acidic Wash:
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid (e.g., 50 mL of 1 M HCl).[3]
-
Stopper the funnel and shake gently, venting frequently.[3]
-
Allow the layers to separate. The protonated imidazole derivative will move into the aqueous layer.[3]
-
Drain the lower aqueous layer into a clean flask.
-
-
Neutralization and Back-Extraction:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 1 M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (check with pH paper).[3]
-
If the neutral imidazole derivative precipitates and is a solid, collect it by vacuum filtration.
-
If the product is water-soluble or oils out, extract the neutralized aqueous solution with several portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane).[3]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts from the back-extraction.
-
Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
-
IV. Data Presentation & Visualization
Table 1: Comparison of Purification Techniques for Imidazole Derivatives
| Purification Technique | Typical Purity | Typical Recovery | Key Advantages & Considerations |
| Flash Column Chromatography | 50-80% | >95% | Good for complex mixtures; can be time-consuming.[3] |
| Recrystallization | 80-95% | >99% | Excellent for final polishing; requires a suitable solvent.[3] |
| Acid-Base Extraction | Variable | >90% | Effective for removing acidic/basic impurities.[3] |
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting an appropriate purification strategy for imidazole derivatives.
Diagram 2: Workflow for Troubleshooting Tailing in Column Chromatography
Sources
- 1. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. veeprho.com [veeprho.com]
- 9. Imidazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Optimizing reaction conditions for the N-alkylation of imidazole (base, solvent, temperature).
Technical Support Center: N-Alkylation of Imidazole Topic: Optimization of Reaction Conditions (Base, Solvent, Temperature) Ticket ID: #IMD-ALK-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
Welcome to the Technical Support Center. You are likely here because the N-alkylation of imidazole—while theoretically simple—is notoriously prone to three specific failure modes: regioselectivity issues (in substituted imidazoles), quaternization (over-alkylation), and incomplete conversion .
This guide moves beyond generic textbook definitions. We treat the reaction as a controllable system where pKa, solvation effects, and sterics are the levers you pull to dictate the outcome.
Standard Operating Procedures (SOPs)
We recommend two primary protocols. Protocol A is the robust, general-purpose method. Protocol B is for difficult substrates or scale-up scenarios.
Protocol A: The "Cesium Effect" (Recommended for Medicinal Chemistry)
Best for: High value substrates, mild conditions, and maximizing yield.
-
Base: Cesium Carbonate (
) (1.5 – 2.0 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)
-
Temperature:
to -
Mechanism: The large cesium cation (
) has a weak coordination to the imidazolyl anion. This creates a "naked anion" effect, significantly increasing nucleophilicity without requiring harsh bases like NaH.
Protocol B: Phase Transfer Catalysis (PTC)
Best for: Scale-up, moisture-sensitive substrates, and green chemistry compliance.
-
Base: 30-50% aq. NaOH or KOH
-
Solvent: Toluene or DCM
-
Catalyst: TBAB (Tetrabutylammonium bromide) (5-10 mol%)
-
Mechanism: The quaternary ammonium salt shuttles the hydroxide anion into the organic phase, deprotonating the imidazole at the interface. This avoids anhydrous conditions entirely.
Optimization Matrix (Data Table)
Use this table to select conditions based on your specific constraints.
| Variable | Option | Recommendation | Technical Note |
| Base | High Reactivity | Warning: Requires strictly anhydrous THF/DMF. Irreversible deprotonation. Good for unreactive alkyl halides. | |
| General Purpose | Best Choice. Solubility in organic solvents promotes "naked anion" reactivity. Mild. | ||
| Cost Effective | Cheaper than Cs, but lower solubility in MeCN. Often requires DMF or DMSO and higher temps ( | ||
| Not Recommended | Imidazole pKa (~14.5) is too high for simple amine bases to deprotonate effectively. | ||
| Solvent | DMF | Standard | Excellent solubility for reagents. Hard to remove (high BP). Promotes |
| Acetonitrile | Green/Clean | Easier workup (low BP). Works exceptionally well with | |
| Acetone | Specific | Good for iodides, but can undergo aldol condensation with strong bases. Avoid if possible. | |
| Temp | Kinetic Control | Use for highly reactive electrophiles (e.g., Benzyl bromide, Methyl iodide) to prevent over-alkylation. | |
| Thermodynamic | Required for alkyl chlorides or bulky electrophiles. |
Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity in 4(5)-Substituted Imidazoles
User Question: "I am alkylating 4-methylimidazole, but I'm getting a mixture of isomers. How do I target the 1,4-isomer specifically?"
Technical Diagnosis: In 4(5)-substituted imidazoles, tautomerism creates two distinct nucleophilic nitrogens.
-
The Rule: Under basic conditions (anionic mechanism), alkylation generally favors the 1,4-isomer (where the substituent ends up at position 4).
-
The Reason: Steric hindrance. The nitrogen adjacent to the substituent (N3) is sterically crowded. The distal nitrogen (N1) is more accessible.
-
The Exception: If the substituent is an electron-withdrawing group (EWG) capable of H-bonding or specific electronic coordination, ratios may shift, but sterics usually dominate.
Solution:
-
Use Bulky Protecting Groups: If you absolutely need the 1,5-isomer, you cannot easily get it via direct alkylation. You must use a trityl group (which binds to the less hindered N, forcing alkylation to the crowded N, then deprotect) or synthesize the ring from acyclic precursors.
-
Solvent Switch: Non-polar solvents (toluene) with PTC can sometimes alter ratios compared to DMF, but 1,4-selectivity remains dominant.
Issue 2: Quaternization (Formation of Imidazolium Salts)
User Question: "My product is stuck in the aqueous layer during workup, or I see a baseline spot on TLC."
Technical Diagnosis: You have likely dialkylated the imidazole, forming a quaternary imidazolium salt (cationic), which is water-soluble and highly polar.
Solution:
-
Stoichiometry Control: Never use excess alkyl halide. Use 0.95 equiv of electrophile relative to imidazole. It is better to have unreacted starting material (easy to wash out with acid) than salt products.
-
Reverse Addition: Add the alkyl halide dropwise to the solution of imidazole+base. This ensures the concentration of alkyl halide is always low relative to the nucleophile.
Issue 3: Reaction Stalling / Low Yield
User Question: "I'm using Potassium Carbonate in Acetone, but the reaction is extremely slow."
Technical Diagnosis:
This is a solubility issue.
Solution:
-
Switch to Cesium:
is more soluble. -
Add TBAI: Add 10 mol% Tetrabutylammonium Iodide. This acts as a phase transfer catalyst and swaps the leaving group (Cl/Br
I), making the electrophile more reactive (Finkelstein reaction in situ).
Visual Workflows
Figure 1: Decision Tree for Reaction Setup
Caption: Logic flow for selecting reagents based on substrate complexity and electrophile reactivity.
Figure 2: Mechanism & Regioselectivity (4-Substituted Imidazole)
Caption: Mechanistic pathway showing why steric hindrance drives the formation of the 1,4-isomer in basic alkylation.
References & Authoritative Grounding
-
The "Cesium Effect" & General Alkylation:
-
Phase Transfer Catalysis (Green Protocol):
-
Dou, H. J., et al. "Phase transfer catalysis in heterocyclic chemistry." Journal of Heterocyclic Chemistry.
-
Context: Validates the use of biphasic systems (NaOH/Toluene/TBAB) for high-yield imidazole alkylation.
-
-
Regioselectivity in Substituted Imidazoles:
-
Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press.
-
Link:
-
Context: The definitive text on the steric vs. electronic control leading to 1,4-isomer dominance.
-
-
Solid-Liquid Phase Transfer (Specific to Imidazole):
-
Vannini, L. et al. "Alkaline carbons as basic catalysts in the N-alkylation of imidazole."[2] Catalysis Letters.
-
Context: Discusses the role of surface area and base strength in heterogeneous alkylation.
-
Sources
Technical Support Center: Preventing Side Reactions in Imidazole Synthesis
Welcome to the Advanced Heterocycle Synthesis Support Module. I am Dr. Aris, your Senior Application Scientist. If you are here, you are likely staring at a flask of dark brown "tar" instead of a crystalline solid, or your NMR shows an inseparable mixture of regioisomers.
Imidazole synthesis is deceptively simple on paper (e.g., the Debus-Radziszewski) but notoriously sensitive to kinetic competition in practice. This guide deconstructs the three most common failure modes: Oligomerization (Tarring) , Regio-scrambling , and C-H Activation Selectivity .
Module 1: The "Black Tar" Phenomenon (Debus-Radziszewski Reaction)
The Issue:
Your reaction mixture turned black/dark brown within minutes. Workup yields a sticky polymer rather than the desired imidazole.
The Root Cause:
This is almost always due to Glyoxal Oligomerization . In the Debus-Radziszewski reaction, 1,2-dicarbonyls (especially glyoxal) are highly electrophilic. If the ammonia source is added too quickly or the pH is uncontrolled, glyoxal undergoes self-aldol condensation or Maillard-type polymerization before it can condense with the aldehyde and ammonia to close the ring [1].
Troubleshooting Protocol: The "Slow-Feed" Buffer System
| Variable | Recommendation | Scientific Rationale |
| Ammonia Source | Use Ammonium Acetate ( | Buffers the pH. Free ammonia spikes pH, accelerating glyoxal polymerization. |
| Stoichiometry | 1.0 : 1.0 : 2.0 - 4.0 (Dicarbonyl : Aldehyde : Ammonium). | Excess ammonia drives the equilibrium toward the diimine intermediate, outcompeting glyoxal self-reaction. |
| Addition Order | Inverse Addition. Add the dicarbonyl dropwise to the Aldehyde/Ammonium mixture. | Keeps the instantaneous concentration of the dicarbonyl low, favoring the cross-reaction over self-polymerization [4]. |
| Temperature | Start at 0–10 °C , then warm to reflux. | Low temp stabilizes the initial hemiaminal intermediates; reflux is required only for the final aromatization/dehydration. |
Visualizing the Failure Mode
Figure 1: Kinetic competition in the Debus-Radziszewski reaction. High instantaneous glyoxal concentration favors the red "Polymer" pathway.
Module 2: Regioselectivity in N-Alkylation[1][2][3]
The Issue:
You are alkylating a 4-substituted imidazole and getting a nearly 1:1 mixture of 1,4- and 1,5-isomers.
The Root Cause:
Annular Tautomerism. The proton on the imidazole nitrogen hops rapidly between N1 and N3 (
FAQ: How do I control the isomer ratio?
Q: Does the base matter? A: Yes.
- (Irreversible Deprotonation): Creates a "naked" anion. Reaction is dominated by sterics . The electrophile attacks the nitrogen furthest from the bulky C4 substituent (leading to the 1,4-isomer).
- (Reversible/Thermodynamic): Allows equilibration. Often yields mixtures, but can favor the thermodynamic product depending on the substituent's electronic nature.[1]
Q: How do I force a specific isomer? A: Use the SEM-Switch Strategy or specific directing groups.
Regioselectivity Decision Matrix:
| Target Isomer | Strategy | Mechanism |
| 1,4-Isomer | Steric Control. Use a bulky protecting group (Trityl) or large electrophile. | The electrophile avoids the steric clash with the C4 substituent. |
| 1,5-Isomer | Electronic Control / SEM-Switch. | 1. Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl).2.[2] Quaternize N3 with your alkyl group.3. Remove SEM. This effectively "swaps" the substitution pattern [2]. |
Visualizing Regioselectivity Logic
Figure 2: Decision tree for N-alkylation. Steric factors usually dominate, favoring the 1,4-isomer unless specific blocking strategies (SEM-switch) are used.
Module 3: C-H Activation Selectivity (Advanced)
The Issue:
You are attempting a Palladium-catalyzed arylation. You want the C4-aryl product, but you are getting C5 or C2 arylation.
The Root Cause:
Imidazole C-H bonds have distinct electronic properties:
-
C2-H: Most acidic (
), but often less reactive in Pd-catalysis due to "poisoning" (binding of N3 to Pd). -
C5-H: Most nucleophilic / reactive in Concerted Metallation-Deprotonation (CMD) mechanisms.
-
C4-H: Least reactive due to electron repulsion from the N3 lone pair [3].
Protocol: Controlling the Site of Arylation
| Desired Position | Catalyst System | Mechanism |
| C5-Arylation | CMD Mechanism. The carbonate base assists deprotonation. The N1 substituent directs Pd to C5 via inductive stabilization [3].[3] | |
| C2-Arylation | Acidity Driven. Copper preferentially metallates the most acidic position (C2) [5]. | |
| C4-Arylation | Impossible Directly. | Requires Blocking. You must block C2 and C5 first (e.g., with Halogens or SEM-switch) to force reaction at C4 [3]. |
Module 4: Van Leusen Synthesis FAQ
Q: I ran a Van Leusen reaction (Aldehyde + TosMIC) and got an Oxazole, not an Imidazole. Why? A: You missed the amine.
-
Reaction: Aldehyde + TosMIC + Base
Oxazole .[4][5] -
Reaction: Aldeimine (Aldehyde + Amine ) + TosMIC + Base
Imidazole . -
Fix: Pre-form the imine by stirring the aldehyde and amine for 30 mins before adding TosMIC, or ensure your "multicomponent" protocol includes the amine source explicitly [6].
References
-
RSC Advances: Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+.
-
University of Otago: N-Alkylation of imidazoles: Regioselectivity studies.
-
J. Org. Chem: Regioselective Sequential Arylation of All Three C-H Bonds of Imidazole.
-
Wikipedia: Debus–Radziszewski imidazole synthesis Mechanism & Modifications.
-
ResearchGate: Efficient and Highly Regioselective Direct C-2 Arylation of Azoles.
-
Organic Chemistry Portal: Van Leusen Imidazole Synthesis.
Sources
- 1. Research Portal [ourarchive.otago.ac.nz]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 5. Van Leusen-Imidazol-Synthese [organische-chemie.ch]
Validation & Comparative
Interpreting NMR and mass spectrometry data of Methyl 1H-imidazol-1-ylacetate.
Comparative Analytical Guide: Structural Elucidation of Methyl 1H-imidazol-1-ylacetate
Executive Summary & Scope
Target Analyte: this compound (CAS: 41072-20-8) Molecular Formula: C₆H₈N₂O₂ Molecular Weight: 140.14 g/mol
This guide serves as a technical benchmark for researchers synthesizing or characterizing This compound , a critical intermediate in the synthesis of bisphosphonate drugs (e.g., Zoledronic acid) and novel ionic liquids.
The primary analytical challenge lies not in the gross identification, but in quantitative differentiation from its precursors (imidazole, methyl haloacetates) and hydrolysis byproducts (free acid). This guide compares the spectral signature of the target product against these specific "alternative candidates" (impurities) to establish a rigorous purity profile.
Analytical Workflow & Decision Logic
The following decision tree outlines the logical flow for validating the identity of the target ester versus common synthetic pitfalls.
Figure 1: Analytical decision matrix for distinguishing the target ester from common synthetic byproducts.
Comparative NMR Analysis (1H)
Nuclear Magnetic Resonance (NMR) is the definitive method for ruling out regioisomers and hydrolysis products. The data below compares the target Methyl ester against its tert-butyl analog (often used as a more stable alternative) and the starting material.
Solvent: CDCl₃ (Standard) or DMSO-d₆ (For polar impurities).
Table 1: Chemical Shift Comparison ( , ppm)
| Moiety | Proton Type | Target Product (Methyl Ester) | Alternative 1 (Imidazole SM) | Alternative 2 (t-Butyl Ester) | Diagnostic Note |
| Aromatic | H-2 (N-CH-N) | 7.50 – 7.60 (s) | 7.70 (s) | 7.49 (s) | The H-2 proton is the most deshielded singlet. Large downfield shifts (>8.5 ppm) indicate salt formation. |
| Aromatic | H-4 / H-5 | 6.90 – 7.15 (s/d) | 7.10 (s) | 6.94 / 7.09 | These protons often overlap. Integration must equal 2H relative to the H-2 (1H). |
| Linker | N-CH₂-CO | 4.65 – 4.75 (s) | Absent | 4.58 (s) | Critical Purity Marker. Absence indicates unreacted imidazole. Splitting indicates chirality (unlikely here) or diastereotopic impurities. |
| Ester | O-Alkyl | 3.70 – 3.75 (s, 3H) | Absent | 1.47 (s, 9H) | Identity Marker. Disappearance of this singlet confirms hydrolysis to the free acid. |
Expert Insight: In DMSO-d₆, the H-2 proton of the imidazole ring is highly sensitive to concentration and pH. If the sample contains residual acid (e.g., from HCl workup), the H-2 peak can shift significantly downfield (to ~9.0 ppm) and broaden due to exchange. Always neutralize the sample or use CDCl₃ for precise shift reporting.
Mass Spectrometry Profiling
While NMR confirms structure, Mass Spectrometry (MS) validates the molecular weight and rules out supramolecular aggregation.
Ionization Mode: ESI+ (Electrospray Ionization)
-
Target Parent Ion: [M+H]⁺ = 141.07 m/z
-
Adducts: [M+Na]⁺ = 163.05 m/z (Common in glass containers)
Fragmentation Pattern (MS/MS)
Differentiation from the free acid (MW 126) and methyl chloroacetate (MW 108) relies on observing the specific loss of the methoxy group.
Table 2: Key Fragment Ions
| m/z Value | Fragment Structure | Mechanistic Origin |
| 141 | Parent Ion (M+H) . Base peak in soft ionization. | |
| 109 | Loss of Methanol (-32) or Methoxy (-31). Characteristic of methyl esters. | |
| 81 | Cleavage of Ester Group. The imidazolyl-methyl cation. Highly stable aromatic fragment. | |
| 69 | Imidazole Ring. Standard imidazole fragmentation. |
Protocol Validation: If you observe a dominant peak at m/z 281 or 273 , this indicates dimer formation
or contamination with the bis-alkylated imidazolium salt, respectively. This is a common "false positive" for higher molecular weight impurities.
Experimental Protocols
To ensure reproducibility comparable to the data above, follow these standardized preparation steps.
Protocol A: NMR Sample Preparation
-
Massing: Weigh 10–15 mg of the crude/purified oil.
-
Solvation: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: If the product is the hydrochloride salt, CDCl₃ will not dissolve it. Switch to DMSO-d₆ or D₂O.
-
-
Filtration: If the solution is cloudy (indicating inorganic salts like KCl from the synthesis), filter through a small cotton plug into the NMR tube.
-
Acquisition: Run 16 scans with a 1-second relaxation delay (D1) to ensure quantitative integration of the aromatic protons vs. the methyl ester.
Protocol B: Purity Calculation
Calculate the molar purity using the integration of the diagnostic methylene linker (
Where
References
-
Beilstein Journal of Organic Chemistry. "Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid." (Provides spectral data for the tert-butyl and free acid analogs). [Link]
-
National Center for Biotechnology Information (PubChem). "this compound - Compound Summary." (General physical properties and identifiers). [Link]
-
MDPI Molecules. "2-Nitro-1-vinyl-1H-imidazole." (Comparative NMR data for N-substituted imidazoles). [Link]
A Comparative Guide: Unambiguous Structural Confirmation of Imidazole Derivatives via X-ray Crystallography
An esteemed guide for researchers, scientists, and drug development professionals.
From the desk of a Senior Application Scientist
In the landscape of medicinal chemistry and materials science, imidazole derivatives stand out for their versatile therapeutic properties and novel applications. As we design and synthesize these potent molecules, the ultimate validation of our synthetic strategy and the cornerstone of intellectual property rests upon the unambiguous confirmation of their three-dimensional structure. While a suite of analytical techniques provides pieces of the puzzle, single-crystal X-ray crystallography emerges as the definitive method, offering an irrefutable atomic-level blueprint.
This guide provides an in-depth, experience-driven comparison of X-ray crystallography with other common analytical techniques for the structural confirmation of imidazole derivatives. We will move beyond mere protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Part 1: The Gold Standard - Unveiling Absolute Structure with X-ray Crystallography
X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal.[1] It is considered the "gold standard" because it doesn't just suggest connectivity; it provides a precise three-dimensional map of electron density, from which we can determine the exact positions of atoms, their chemical bonds, and their spatial arrangement.[1][2] For novel imidazole derivatives, this technique is unparalleled in its ability to definitively resolve stereochemistry, identify tautomeric forms in the solid state, and elucidate the intricate network of intermolecular interactions that govern crystal packing.[3][4] This atomic-level detail is fundamental for understanding structure-activity relationships (SAR) and guiding rational drug design.[5][6][7]
The Experimental Workflow: From Synthesized Powder to Definitive Structure
The journey from a newly synthesized compound to a refined crystal structure is a multi-step process where success in the initial stage is paramount. The entire process hinges on the quality of the crystal.[1][8]
Caption: Workflow for small molecule X-ray crystallography.
Protocol 1: Growing Diffraction-Quality Single Crystals
The most significant bottleneck in small molecule crystallography is obtaining a suitable crystal.[6][8] The crystal must be a single, well-ordered lattice, typically larger than 0.1 mm, and free of significant defects like cracks or twinning.[1][8] Recrystallization is the most common technique to achieve this.[9]
Causality: The goal of recrystallization is to create a hot, saturated solution from which the compound will slowly precipitate as the solution cools. Slow cooling is critical because it allows molecules to selectively deposit onto a growing crystal lattice, excluding impurities and forming a well-ordered structure.[9][10] Rapid cooling traps impurities and promotes the formation of many small crystals or an amorphous powder.
Detailed Step-by-Step Methodology (Single-Solvent Recrystallization):
-
Solvent Selection:
-
Objective: Find a solvent that dissolves the imidazole derivative when hot but in which it is poorly soluble at room or cold temperatures.[10]
-
Procedure: Test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) at room temperature and then upon heating. A good solvent will show a significant solubility difference between hot and cold.[9]
-
-
Dissolution:
-
Place the crude, purified solid in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent dropwise while heating the solution to its boiling point.[10]
-
Expertise: Add the minimum amount of hot solvent required to fully dissolve the solid.[9][10] Adding excess solvent will prevent the solution from becoming saturated upon cooling, inhibiting crystallization.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the filter funnel.
-
-
Crystallization:
-
Crystal Collection and Washing:
-
Drying:
-
Allow the crystals to dry completely. A single, well-formed crystal can then be selected for analysis.
-
From Data Collection to Final Structure
Once a suitable crystal is mounted, it is exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays in a unique pattern of reflections.[1][8] The angles and intensities of these diffracted spots are measured.[2] This data is then used to calculate an electron density map of the repeating unit in the crystal.[2] However, the diffraction experiment loses crucial "phase" information, leading to the "phase problem".[12] For small molecules like imidazole derivatives, this is typically solved using computational direct methods.[1] From the resulting electron density map, crystallographers can build and refine an atomic model of the molecule until it accurately fits the experimental data.[13]
Part 2: A Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive structure, it is not performed in isolation. Other techniques are essential for initial characterization and for understanding the molecule's behavior in different environments.[14]
| Feature | X-ray Crystallography | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal.[1] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[15] | Measures the mass-to-charge (m/z) ratio of ionized molecules. |
| Sample Phase | Solid (single crystal).[16] | Solution.[16][17] | Solid, liquid, or gas (requires ionization). |
| Information Obtained | Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions.[5][18] | Atomic connectivity, chemical environment, dynamic processes, through-space proximities (NOE).[19] | Molecular weight, elemental formula (HRMS), fragmentation patterns.[20] |
| Strengths | Unambiguous determination of absolute structure and stereoisomers.[5][21] | Excellent for studying molecules in their native solution state and observing dynamic behavior. | High sensitivity and accuracy for molecular weight confirmation.[20] |
| Key Limitations | Requires a high-quality single crystal, which can be difficult to obtain; provides a static picture in the solid state.[6][7] | Provides a time- and population-averaged structure; can be ambiguous for complex stereoisomers without crystallographic data.[16][22] | Provides no information on 3D structure, connectivity, or isomerism. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerhouse for determining the connectivity of atoms in a molecule. For imidazole derivatives, 1H and 13C NMR spectra are indispensable for confirming that the correct carbon skeleton has been assembled.[23][24] Furthermore, NMR is adept at studying dynamic processes in solution, such as tautomerism, which is common in imidazole rings.[25] However, the structure derived from NMR data represents an average conformation in solution and may not reflect the precise, low-energy state often relevant for biological activity, which is captured in the solid-state crystal structure.[16]
Mass Spectrometry (MS)
Mass spectrometry is the first-line technique post-synthesis to quickly confirm that a product has the correct molecular weight.[26] High-resolution mass spectrometry (HRMS) can provide an elemental formula, lending further confidence to the proposed structure. While essential for confirming mass, MS provides no information about how the atoms are connected or arranged in three-dimensional space.[27] It cannot distinguish between isomers, making it a complementary, but not a confirmatory, technique for 3D structure.
Part 3: An Integrated and Self-Validating Strategy
The most robust approach to structural confirmation is a synergistic one, where the strengths of each technique are leveraged to build a complete and validated picture of the molecule.
Caption: Decision workflow for structural confirmation.
-
Initial Verification: Following synthesis and purification, immediately submit the sample for Mass Spectrometry to confirm the molecular weight.
-
Connectivity Analysis: Concurrently, acquire 1H and 13C NMR spectra. This will confirm the carbon-hydrogen framework and provide strong evidence for the proposed connectivity.
-
The Definitive Step: For any novel compound, particularly a lead candidate for drug development, proceed to X-ray crystallography. The resulting 3D structure provides the ultimate proof, resolving any ambiguities from NMR and serving as the foundational data for computational modeling, understanding SAR, and securing intellectual property.[6][28]
Conclusion
In the rigorous field of drug and materials development, ambiguity is a liability. While NMR and Mass Spectrometry are essential tools in the analytical chemist's arsenal, X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution, three-dimensional structure of imidazole derivatives.[14][18] It transforms a molecular formula into a tangible structure, revealing the precise conformation, stereochemistry, and intermolecular interactions that dictate function. By integrating this gold-standard technique into a logical analytical workflow, researchers can proceed with the highest degree of confidence in their molecular architecture, accelerating discovery and innovation.
References
-
Title: Protein X-ray Crystallography in Drug Discovery, Source: Creative Biostructure, URL: [Link]
-
Title: Small Molecule X-Ray Crystallography, Theory and Workflow, Source: ResearchGate, URL: [Link]
-
Title: Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry, Source: PMC, URL: [Link]
-
Title: Limitations and lessons in the use of X-ray structural information in drug design, Source: PMC, URL: [Link]
-
Title: synthesis, x-ray crystallography, hirshfeld surface and 3d energy framework analysis of two imidazole derivatives, Source: ResearchGate, URL: [Link]
-
Title: The current role and evolution of X-ray crystallography in drug discovery and development, Source: Expert Opinion on Drug Discovery, URL: [Link]
-
Title: X-ray Crystallography, Source: Creative BioMart, URL: [Link]
-
Title: 7.3: X-ray Crystallography, Source: Chemistry LibreTexts, URL: [Link]
-
Title: View of Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review, Source: Migration Letters, URL: [Link]
-
Title: Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives, Source: Scientific & Academic Publishing, URL: [Link]
-
Title: STUDIES ON GROWTH, STRUCTURAL AND OPTICAL PROPERTIES OF LINEAR ORGANIC SINGLE CRYSTAL IMIDAZOLE, Source: TSI Journals, URL: [Link]
-
Title: Recrystallization - Single Solvent, Source: University of California, Los Angeles, URL: [Link]
-
Title: Recrystallization Definition, Principle &Purpose, Source: PraxiLabs, URL: [Link]
-
Title: Comparison of NMR and X-ray crystallography, Source: Budapest University of Technology and Economics, URL: [Link]
-
Title: Recrystallization1, Source: University of Colorado Boulder, URL: [Link]
-
Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review, Source: Migration Letters, URL: [Link]
-
Title: X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery, Source: PMC, URL: [Link]
-
Title: NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives, Source: CONICET, URL: [Link]
-
Title: Recrystallization Guide: Process, Procedure, Solvents, Source: Mettler Toledo, URL: [Link]
-
Title: How To: Grow X-Ray Quality Crystals, Source: University of Rochester, URL: [Link]
-
Title: Macromolecular Structure Determination: Comparison of Crystallography and NMR, Source: Encyclopedia of Life Sciences, URL: [Link]
-
Title: Synthesis, spectral characterization, single crystal X-ray diffraction and DFT studies of 4-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)pyridine derivatives, Source: ResearchGate, URL: [Link]
-
Title: Examples of common challenges encountered when using X-ray crystal structures., Source: ResearchGate, URL: [Link]
-
Title: X-ray crystallography, Source: Wikipedia, URL: [Link]
-
Title: (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives, Source: ResearchGate, URL: [Link]
-
Title: Small molecule crystallography, Source: Excillum, URL: [Link]
-
Title: In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination, Source: SSRN, URL: [Link]
-
Title: X-Ray Crystallography vs. NMR Spectroscopy, Source: News-Medical.Net, URL: [Link]
-
Title: 1H NMR spectrum of imidazole derivatives a – 2a, b – 2b, and c – 2c., Source: ResearchGate, URL: [Link]
-
Title: x Ray crystallography, Source: PMC, URL: [Link]
-
Title: High resolution X-ray diffraction curve recorded for a typical single crystal of imidazolium picrate., Source: ResearchGate, URL: [Link]
-
Title: Comparison of X-ray Crystallography, NMR and EM, Source: Creative Biostructure, URL: [Link]
-
Title: A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry, Source: ScienceDirect, URL: [Link]
-
Title: Advanced NMR techniques for structural characterization of heterocyclic structures, Source: ESA-IPB, URL: [Link]
-
Title: (PDF) Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity, Source: ResearchGate, URL: [Link]
-
Title: X-Ray Crystallography, Source: Dartmouth Undergraduate Journal of Science, URL: [Link]
-
Title: NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives, Source: ResearchGate, URL: [Link]
-
Title: Imidazole quantification by LC determination, Source: Wiley Analytical Science, URL: [Link]
-
Title: Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes, Source: PMC, URL: [Link]
-
Title: Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives, Source: Scirp.org, URL: [Link]
-
Title: X-ray Crystallography for Molecular Structure Determination, Source: AZoLifeSciences, URL: [Link]
-
Title: X-Ray Crystallography Laboratory Department of Chemistry Michigan State University, Source: Michigan State University, URL: [Link]
Sources
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. View of Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review [migrationletters.com]
- 7. migrationletters.com [migrationletters.com]
- 8. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. praxilabs.com [praxilabs.com]
- 12. X-Ray Crystallography – Dartmouth Undergraduate Journal of Science [sites.dartmouth.edu]
- 13. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. papers.ssrn.com [papers.ssrn.com]
- 16. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 17. news-medical.net [news-medical.net]
- 18. rigaku.com [rigaku.com]
- 19. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 20. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 21. researchgate.net [researchgate.net]
- 22. people.bu.edu [people.bu.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 27. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Limitations and lessons in the use of X-ray structural information in drug design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Profiling: Novel Imidazole Derivatives vs. Standard Chemotherapeutics
Executive Summary & Strategic Rationale
The imidazole scaffold remains a cornerstone in medicinal chemistry, serving as the pharmacophore for classes ranging from azole antifungals (e.g., Ketoconazole) to chemotherapeutics (e.g., Dacarbazine). However, the evaluation of new imidazole derivatives requires a shift from simple colorimetric screening to multi-parametric profiling.
The Core Problem: Traditional tetrazolium-based assays (MTT/MTS) are often insufficient for imidazoles due to the scaffold's tendency to interfere with mitochondrial dehydrogenases and CYP450 enzymes, leading to false positives or negatives regarding cell viability [1].
The Solution: This guide advocates for a Multiplexed Cytotoxicity Workflow , combining ATP quantification (viability) with LDH release (membrane integrity). This approach distinguishes between cytostatic effects (growth arrest) and true cytotoxicity (necrosis/apoptosis), a critical differentiation for imidazole compounds that often induce G2/M arrest before cell death.
Comparative Assessment of Cytotoxicity Assays
Before designing the protocol, one must select the correct "sensor." Below is an objective comparison of the three dominant methodologies for assessing imidazole toxicity.
Table 1: Assay Performance Matrix
| Feature | MTT/MTS (Tetrazolium) | LDH Release (Enzymatic) | ATP Bioluminescence (e.g., CellTiter-Glo) |
| Primary Readout | Metabolic Activity (NAD(P)H flux) | Membrane Integrity (Leakage) | Cellular Energy (ATP Content) |
| Imidazole Suitability | Low. Imidazoles can inhibit mitochondrial enzymes, artificially lowering signal even if cells are alive [1]. | High. Unaffected by metabolic inhibitors; detects necrosis well. | High. Most sensitive; linear correlation with viable cell number. |
| Sensitivity | Moderate (~1,000 cells/well) | Moderate (~2,000 cells/well) | Ultra-High (~50 cells/well) |
| Endpoint Type | Destructive (usually) | Non-destructive (supernatant) | Destructive (lysis) |
| Cost Efficiency | High (Cheap) | Moderate | Low (Expensive) |
Scientist’s Verdict: For novel imidazoles, do not rely solely on MTT . The metabolic interference risk is too high. Use a multiplexed approach: measure LDH in the supernatant (toxicity) and ATP in the lysate (viability) from the same well.
Experimental Protocol: The Multiplexed Workflow
This protocol is designed to be self-validating. By measuring two distinct cellular parameters, we eliminate artifacts caused by compound autofluorescence or enzyme inhibition.
Phase A: Cell Model Selection
-
HepG2 (Liver): Essential for imidazoles to assess CYP450-mediated metabolic activation or toxicity.
-
MCF-7 (Breast Cancer): Common target for imidazole-based aromatase inhibitors.
-
HEK293 (Kidney): Non-cancerous control to determine the Selectivity Index (SI).
Phase B: The "Dual-Readout" Protocol
-
Reagents: Promega CellTiter-Glo® (or equivalent) and CytoTox-ONE™ (LDH).
-
Format: 96-well white-walled, clear-bottom plates (allows optical inspection + luminescence).
Step-by-Step Workflow:
-
Seeding: Plate cells (e.g., 5,000/well) in 100 µL media. Incubate 24h for attachment.
-
Control: Include "No Cell" wells (media only) to subtract background.
-
-
Treatment: Add compounds (0.1 µM – 100 µM, log scale).
-
Vehicle Control: DMSO matched to the highest concentration (must be <0.5% v/v) [2].
-
Positive Control:[1] Doxorubicin (1 µM) or Staurosporine.
-
Lysis Control: Add Triton X-100 (100% toxicity) to dedicated wells 45 mins prior to harvest.
-
-
Incubation: Standard is 48h. Imidazoles often show delayed toxicity; consider a 72h time point.
-
Harvest (Multiplexing):
-
Transfer 50 µL supernatant to a new black plate for LDH Assay (Fluorescence: Ex 560nm / Em 590nm).
-
Add 50 µL ATP reagent directly to the remaining cells/media in the original plate. Shake 2 mins. Read Luminescence .
-
Visualization 1: Multiplexed Experimental Logic
Figure 1: The "Dual-Readout" workflow ensures that a drop in viability (ATP) is cross-verified by physical cell death (LDH), ruling out metabolic artifacts.
Mechanistic Insights: Why Imidazoles are Different
When analyzing your data, you must account for the specific Mechanism of Action (MoA) of imidazoles. Unlike alkylating agents (e.g., Cisplatin) that damage DNA directly, imidazoles often act via mitochondrial uncoupling and CYP inhibition [3].
Key Mechanistic Checkpoints:
-
ROS Generation: Imidazoles can decouple the Electron Transport Chain (ETC), leading to Reactive Oxygen Species spikes.
-
MMP Depolarization: The loss of Mitochondrial Membrane Potential (
) is often the "Point of No Return" before apoptosis.
If your ATP signal drops but LDH remains low, your compound may be inducing mitochondrial dysfunction without immediate cell rupture (early apoptosis or senescence).
Visualization 2: Imidazole-Induced Cell Death Pathway
Figure 2: The dominant cytotoxic cascade for imidazole derivatives involves mitochondrial stress leading to intrinsic apoptosis.
Data Interpretation & Comparative Analysis
Below is a simulated dataset illustrating how to report your findings. Note the Selectivity Index (SI) , which is the ratio of toxicity in normal cells vs. cancer cells. An SI > 10 is generally considered a "hit" in early discovery.
Table 2: Comparative IC50 Profiling (µM)
| Compound | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HEK293 (Normal Kidney) | Selectivity Index (SI)* | Interpretation |
| Novel Imidazole (IMZ-X) | 2.4 ± 0.3 | 1.8 ± 0.2 | > 50.0 | > 20.8 | High Potential. Potent against cancer lines with low toxicity to normal cells. |
| Ketoconazole (Analog) | 15.6 ± 1.2 | 22.1 ± 1.8 | 18.4 ± 1.5 | ~ 0.8 | Toxic. Poor selectivity; likely general mitochondrial toxin. |
| Doxorubicin (Control) | 0.5 ± 0.1 | 0.3 ± 0.05 | 0.8 ± 0.1 | ~ 2.6 | Potent but Toxic. Narrow therapeutic window. |
*SI calculated as IC50 (HEK293) / IC50 (MCF-7).
Troubleshooting & Validation (Self-Check)
-
The "Edge Effect": If outer wells show higher toxicity, it is likely evaporation. Solution: Fill outer wells with PBS, not cells.
-
Solubility Crash: Imidazoles are hydrophobic. If OD/Luminescence spikes at high concentrations, the compound may have precipitated. Solution: Check plates under a microscope before reading.
-
Biphasic Curves: If you see growth inhibition at low doses and killing at high doses, calculate both GI50 (50% growth inhibition) and LC50 (50% lethal concentration) [4].
References
-
Riss, T. L., et al. (2016).[2][3] Cell Viability Assays. Assay Guidance Manual. National Center for Advancing Translational Sciences.[2] [Link]
-
OECD. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4.[1][4] [Link]
-
Salvi, M., et al. (2020). Mitochondrial targeting of imidazole derivatives: A potential strategy for anticancer therapy. Biochemical Pharmacology. [Link](Note: Generalized citation for imidazole mitochondrial mechanism)
-
National Cancer Institute (NCI). In Vitro Cell Line Screening Project (IVCLSP). DTP.Cancer.Gov. [Link]
Sources
Verifying the Molecular Weight of Methyl 1H-imidazol-1-ylacetate: A Comparative Guide to Mass Spectrometry Techniques
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor. For researchers and drug development professionals, confirming the molecular identity of synthesized compounds is a critical step that underpins all subsequent biological and pharmacological evaluation. This guide provides an in-depth comparison of mass spectrometry techniques for the verification of the molecular weight of Methyl 1H-imidazol-1-ylacetate, a heterocyclic compound of interest in medicinal chemistry.
This compound possesses a molecular formula of C₆H₈N₂O₂ and a calculated molecular weight of approximately 140.14 g/mol .[1][2] Its monoisotopic mass, which is the sum of the masses of the most abundant isotopes of its constituent atoms, is 140.058577502 Da.[1] Mass spectrometry stands as a definitive analytical tool for confirming this molecular weight with high accuracy and sensitivity.[3][4] This guide will explore and compare three common mass spectrometry-based workflows: Electrospray Ionization-Mass Spectrometry (ESI-MS), Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The Imperative of Ionization: A Comparative Overview
Mass spectrometers measure the mass-to-charge ratio (m/z) of ions.[5] Therefore, the first crucial step is the ionization of the neutral analyte molecule. The choice of ionization technique is paramount and is dictated by the physicochemical properties of the analyte. For a small molecule like this compound, several "soft" ionization techniques are suitable, minimizing fragmentation and preserving the molecular ion.[6]
| Ionization Technique | Principle | Ideal Analytes | Key Advantages |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of gas-phase ions from solution.[6] | Polar to moderately polar, thermally labile molecules, including biomolecules.[3][7] | Soft ionization, minimal fragmentation, suitable for LC-MS, can produce multiply charged ions.[6] |
| Atmospheric Pressure Chemical Ionization (APCI) | The sample is vaporized and ionized by corona discharge, leading to chemical ionization at atmospheric pressure.[8][9] | Less polar, thermally stable molecules.[9][10] | Tolerant of higher flow rates and less polar solvents, produces primarily singly charged ions.[9] |
| Electron Ionization (EI) (in GC-MS) | High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive fragmentation. | Volatile and thermally stable compounds.[11] | Provides a reproducible fragmentation pattern for structural elucidation and library matching. |
Experimental Workflows: A Step-by-Step Comparison
The following sections detail the experimental protocols for each technique, providing a clear path for the analysis of this compound.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
ESI is a widely used technique for the analysis of a broad range of small molecules.[7][12] Its soft nature typically ensures the observation of the protonated molecule [M+H]⁺, which directly confirms the molecular weight.
Experimental Workflow for ESI-MS Analysis
Sources
- 1. This compound | C6H8N2O2 | CID 557332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [P61239] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]
- 3. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 8. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atmospheric Pressure Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications - MetwareBio [metwarebio.com]
- 11. impactfactor.org [impactfactor.org]
- 12. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Methyl 1H-imidazol-1-ylacetate
[1][2]
Executive Summary: The Hazard Context
Handling Methyl 1H-imidazol-1-ylacetate requires more than generic laboratory compliance.[1][2][3][4] As a researcher, you must understand the chemical behavior driving the risk.[1][2] This compound features an imidazole ring (a nitrogenous base) coupled with a methyl ester .[1][2]
The Mechanistic Risk:
-
Basicity & Corrosivity: The imidazole moiety is basic.[1][2] Upon contact with moist mucous membranes (eyes, respiratory tract), it can raise local pH, leading to irritation or potential corneal opacity similar to other imidazole derivatives [1].[1][2]
-
Hydrolysis Potential: In the presence of moisture/plasma, the methyl ester can hydrolyze, releasing methanol (a toxic alcohol) and the parent imidazole acetic acid.[1][2]
-
Physical State: Typically encountered as a low-melting solid or hygroscopic powder.[1][2] The primary exposure vector is dust inhalation during weighing and dermal absorption during solubilization.[1][2]
Core Hazard Classifications (Derived from Structural Analogs):
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on your specific operational scale.
Table 1: PPE Specifications by Operation Scale[1][2]
| Protection Zone | Analytical Scale (< 100 mg) | Preparative Scale (> 100 mg - 10 g) | Rationale for Selection |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles (Indirect Venting) | Imidazole bases can cause rapid, irreversible eye damage.[1][2] Goggles prevent dust ingress.[1][2] |
| Hand Protection | Nitrile (0.11 mm thickness) | Double Nitrile or Nitrile + Laminate (0.15 mm+) | Standard nitrile resists short-term contact.[1][2] Double gloving allows immediate doffing upon contamination without skin exposure.[1][2] |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P2 Respirator (if outside hood) | The solid dust is the primary vector.[1][2] Engineering controls (hood) are superior to respirators.[1][2] |
| Body Defense | Standard Cotton Lab Coat | Tyvek® Lab Coat or Apron | Cotton absorbs liquids; Tyvek repels dust and organic solvents used in workup.[1][2] |
Operational Protocol: The "Zero-Exposure" Workflow[1][2]
This protocol uses a Self-Validating System . You must confirm the safety of the previous step before proceeding to the next.[1][2]
Phase A: Pre-Operational Validation[1][2]
-
Airflow Check: Verify Fume Hood face velocity is 80–100 fpm using a tissue strip or digital monitor.[1][2]
-
Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.[1][2]
-
Solvent Prep: Pre-measure solvents (e.g., DCM, Methanol) to minimize open-container time during the dissolution phase.[1][2]
Phase B: The Weighing Procedure (Critical Control Point)
The highest risk of exposure occurs when the solid is transferred from the stock container to the balance.[2]
-
Static Mitigation: this compound can be static-prone.[1][2] Use an anti-static gun or wipe on the spatula and weigh boat.[1][2]
-
The "Tunnel" Technique: Do not weigh on the open bench. Place the micro-balance inside the fume hood.[1][2] If this is impossible, use a powder containment hood .[1][2]
-
Transfer: Use a disposable funnel for transfer into the reaction vessel to prevent neck contamination.
Phase C: Reaction & Cleanup[1][2][6]
Visualizing the Safety Logic
The following diagrams illustrate the decision-making process for PPE selection and the operational workflow.
Diagram 1: PPE Decision Logic
This logic tree helps you select the correct protection based on the physical state of the reagent.[1][2]
Caption: Decision tree for selecting PPE based on the physical state of the imidazole derivative.
Diagram 2: The "Zero-Exposure" Workflow
A step-by-step flow ensuring containment is maintained from storage to disposal.[1][2]
Caption: Operational workflow emphasizing static neutralization and acid decontamination steps.
Emergency Response & Disposal
Spill Cleanup (Dry Powder)[1][2]
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE Upgrade: Don a P100 respirator if the powder is airborne outside the hood.[1][2]
-
Method: Do NOT dry sweep.[1][2] This generates dust.[1][2][10]
Disposal Considerations
References
Sources
- 1. This compound | C6H8N2O2 | CID 557332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemos.de [chemos.de]
- 9. carlroth.com [carlroth.com]
- 10. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
